Product packaging for Cepharanone B(Cat. No.:CAS No. 53948-09-7)

Cepharanone B

Cat. No.: B051655
CAS No.: 53948-09-7
M. Wt: 279.29 g/mol
InChI Key: YHQIYHDLBZXUON-UHFFFAOYSA-N
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Description

Aristolactam BII is a distinct aristolactam alkaloid and a notable nitroaromatic compound, primarily recognized for its role as a biomarker of exposure to aristolochic acids. Its core research value lies in the study of aristolochic acid nephropathy (AAN) and its strong association with urothelial cancers. The compound's mechanism of action is intrinsically linked to its metabolic activation; upon nitroreduction, Aristolactam BII forms a cyclic N-acylnitrenium ion that covalently binds to purine bases in DNA, predominantly forming Aristolactam (AL)-dA adducts. These persistent DNA lesions are highly mutagenic, with a characteristic TP53 mutation signature (A:T to T:A transversions), and are central to the compound's carcinogenic profile. Consequently, Aristolactam BII is an indispensable pharmacological tool for investigating the molecular pathogenesis of aristolochic acid-related diseases, enabling studies on DNA adduct formation, mutagenicity, and renal toxicity in experimental models. It provides researchers with a critical standard for the analytical detection of exposure and for elucidating the structure-activity relationships within this class of potent phytotoxins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO3 B051655 Cepharanone B CAS No. 53948-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQIYHDLBZXUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968750
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53948-09-7
Record name Cepharanone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53948-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristololactam bii
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cepharanone B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cepharanone B, also known as Cepharadione B, is a naturally occurring dioxoaporphine alkaloid that has garnered interest within the scientific community for its notable biological activities, including tyrosinase inhibition and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, detailed isolation methodologies, and current understanding of the biological activities and mechanism of action of this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Occurrence

This compound was first discovered as a constituent of the plant Stephania cepharantha Hayata, a species belonging to the Menispermaceae family. It has also been subsequently isolated from Houttuynia cordata. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents and pharmacological properties.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₅NO₄[ChemFaces]
Molecular Weight 321.33 g/mol [ChemFaces]
Appearance Powder[ChemFaces]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[ChemFaces]

Biological Activity

This compound has demonstrated a range of biological activities, with its cytotoxic and enzyme inhibitory properties being the most prominent.

Cytotoxicity against Human Cancer Cell Lines

Bioactivity-guided fractionation studies have revealed that this compound exhibits significant cytotoxic effects against a panel of human tumor cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A-549Lung CarcinomaData not specified[ChemFaces]
SK-OV-3Ovarian CancerData not specified[ChemFaces]
SK-MEL-2MelanomaData not specified[ChemFaces]
XF-498CNS CancerData not specified[ChemFaces]
HCT-15Colon CancerData not specified[ChemFaces]
Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.

EnzymeIC₅₀ (µM)Reference
Tyrosinase170[ChemFaces]

Experimental Protocols

General Isolation of this compound from Plant Material

The isolation of this compound from its natural sources, such as Stephania cepharantha or Houttuynia cordata, typically involves a multi-step process commencing with extraction followed by chromatographic separation. The following is a generalized protocol based on methods for isolating alkaloids from plant materials.

4.1.1. Extraction of Crude Alkaloids

  • Plant Material Preparation: The dried and powdered plant material (e.g., roots of Stephania cepharantha) is subjected to extraction.

  • Solvent Extraction: A common method is maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or an 80% aqueous ethanol solution. The plant material is soaked for a specified period (e.g., 1.5 hours) at a defined solid-liquid ratio (e.g., 1:12 g/mL) and may be subjected to hot reflux to enhance extraction efficiency. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous layer. The aqueous layer is then separated and basified to deprotonate the alkaloids, which can then be extracted back into an organic solvent.

  • Concentration: The organic solvent containing the crude alkaloid mixture is concentrated under reduced pressure to yield the crude alkaloid extract.

4.1.2. Bioactivity-Guided Fractionation and Purification

The crude alkaloid extract is then subjected to a series of chromatographic techniques to isolate this compound. This process is guided by bioassays to identify the fractions with the highest activity (e.g., cytotoxicity).

  • Initial Fractionation: The crude extract is typically first fractionated using column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol).

  • Further Chromatographic Separation: The active fractions from the initial separation are then subjected to further rounds of chromatography, which may include:

    • Sephadex LH-20 Column Chromatography: To separate compounds based on molecular size.

    • Preparative Thin-Layer Chromatography (TLC): For small-scale purification.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of the compound to obtain pure this compound.

The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and comparison with literature data.

General workflow for the isolation of this compound.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other bioactive alkaloids, such as Cepharanthine, suggests potential modes of action. The cytotoxic effects of these related compounds are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Based on the known activities of related compounds, the cytotoxic effects of this compound may involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis.

signaling_pathway cepharanone_b This compound pi3k PI3K cepharanone_b->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis cell_survival Cell Survival & Proliferation mtor->cell_survival

Cepharanone B: A Technical Guide to its Natural Source and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanone B, also known as Aristolactam BII, is a phenanthrene lactam alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its natural origin, methodologies for its isolation from Stephania cepharantha, and a detailed protocol for its total synthesis. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Natural Source and Isolation

This compound is a naturally occurring alkaloid found in the plant Stephania cepharantha Hayata (Menispermaceae). This plant has been a source for the isolation of various alkaloids, and general extraction methodologies can be applied to obtain this compound.

General Experimental Protocol for Isolation

The following is a representative protocol for the extraction and isolation of alkaloids, including this compound, from Stephania cepharantha. This protocol is a composite of established methods for alkaloid extraction from this plant genus.

1.1.1. Extraction

  • Plant Material Preparation: Dried and powdered stems of Stephania cepharantha are used as the starting material.

  • Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using methanol as the solvent.[1][2]

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

1.1.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., water containing citric acid).[1][2]

  • Filtration: The acidic solution is filtered to remove non-alkaloidal, insoluble materials.

  • Basification: The pH of the filtrate is adjusted to approximately 8 with an ammonium hydroxide solution.[1][2]

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent such as chloroform to partition the free alkaloid bases into the organic layer.[1][2]

  • Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to yield a total alkaloid extract.

1.1.3. Chromatographic Purification

The total alkaloid extract is a complex mixture and requires further purification to isolate this compound.

  • Column Chromatography: The extract is subjected to column chromatography over silica gel.

  • Elution Gradient: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the target compound are combined and may require further purification by recrystallization or preparative HPLC to yield pure this compound.

A more modern approach involves Microwave-Assisted Extraction (MAE) followed by Solid-Phase Extraction (SPE) for a more efficient extraction and purification process.[3][4]

Visualization of Isolation Workflow

G Figure 1: General Workflow for the Isolation of this compound A Dried & Powdered Stephania cepharantha Stems B Soxhlet Extraction (Methanol) A->B C Crude Methanolic Extract B->C D Acid-Base Extraction C->D E Total Alkaloid Extract D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Figure 1: General Workflow for the Isolation of this compound.

Total Synthesis of this compound (Aristolactam BII)

A concise, one-pot total synthesis of this compound has been developed, utilizing a Suzuki-Miyaura coupling followed by an aldol condensation cascade reaction. This method provides an efficient route to the target molecule.

Synthetic Strategy

The synthesis involves the coupling of a substituted isoindolin-1-one with a suitable boronic acid, which then undergoes an intramolecular condensation to form the phenanthrene lactam core of this compound.

Experimental Protocol for Total Synthesis

The following protocol is adapted from a published one-pot synthesis of Aristolactam BII (this compound).

2.2.1. Materials and Reagents

  • Substituted isoindolin-1-one

  • Appropriate boronic acid

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Cs₂CO₃ (Base)

  • Toluene/Ethanol solvent mixture

2.2.2. Reaction Procedure

  • Reaction Setup: To a microwave-safe reaction vial, the isoindolin-1-one (0.5 mmol), the boronic acid (0.6 mmol), Pd(PPh₃)₄ (4 mol %), and Cs₂CO₃ (1.5 mmol) are added sequentially.

  • Solvent Addition: The mixture is suspended in a toluene/ethanol solvent mixture (2 mL/1 mL).

  • Microwave Irradiation: The sealed reaction vial is placed in a microwave reactor and irradiated at 150 °C for 10 minutes.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel flash column chromatography using an ethyl acetate/hexanes eluent to afford pure this compound.

Quantitative Data for the Synthesis of this compound
ParameterValueReference
Yield 81%
Melting Point 254 °C
1H NMR (300 MHz, DMSO-d₆) δ 10.75 (s, 1H), 8.64 (d, 1H, J = 2.1 Hz), 7.87 (d, 1H, J = 8.8 Hz), 7.83 (s, 1H), 7.24 (dd, 1H, J = 8.8, 2.1 Hz), 7.13 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H)
13C NMR (125 MHz, DMSO-d₆) δ 168.4, 154.2, 150.3, 135.1, 134.8, 129.0, 127.5, 126.8, 125.9, 125.5, 123.3, 121.5, 119.9, 109.9, 104.6, 59.9, 56.9
IR (neat) cm-1 3453, 2411, 2277, 1703, 1317, 1255, 1136, 772, 432
MS (EI) m/z 279 (M+, 100), 264 (18), 236 (23), 221 (14), 218 (12), 209 (17), 193 (21), 181 (25)
HRMS (EI) calcd for C₁₇H₁₃NO₃ [M+] 279.0895
HRMS (EI) found 279.0892

Visualization of Synthetic Pathway

G Figure 2: One-Pot Total Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Conditions A Substituted Isoindolin-1-one C Pd(PPh₃)₄, Cs₂CO₃ Toluene/Ethanol Microwave, 150 °C, 10 min B Boronic Acid D This compound (Aristolactam BII) C->D One-Pot Reaction

Caption: Figure 2: One-Pot Total Synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sourcing and synthetic preparation of this compound. The isolation from Stephania cepharantha follows established alkaloid extraction principles, while the one-pot total synthesis offers an efficient and high-yielding route to this phenanthrene lactam alkaloid. The presented data and protocols serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to Cepharanone B: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanone B, also known as Aristolactam BII, is a naturally occurring phenanthrene lactam alkaloid first isolated from Stephania cepharantha. As a member of the aristolactam class of compounds, it has garnered scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes detailed summaries of its spectroscopic data, a method for its total synthesis, and insights into its anti-inflammatory and anti-biofilm activities. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related aristolactams.

Chemical Structure and Identification

This compound is characterized by a tetracyclic phenanthrene lactam core structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.

IdentifierValue
IUPAC Name 6,7-Dimethoxy-2H-benzo[de]isoquinolin-1(3H)-one
Synonyms Aristolactam BII
CAS Number 53948-09-7[1]
Molecular Formula C₁₇H₁₃NO₃[2][3]
Molecular Weight 279.29 g/mol [2][3]
SMILES O=C1NC2=C3C1=CC(OC)=C(OC)C3=C4C(C=CC=C4)=C2
InChI InChI=1S/C17H13NO3/c1-19-16-11-7-10-12-9-5-4-6-10-13(12)14(15(16)18-17(11)21-2)8-11/h4-9H,1-2H3,(H,18,19)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Melting Point 254 °C[4]
Appearance Light yellow solid[4]
Solubility Data not available
Boiling Point Data not available

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.75 (s, 1H), 8.64 (d, 1H, J = 2.1 Hz), 7.87 (d, 1H, J = 8.8 Hz), 7.83 (s, 1H), 7.24 (dd, 1H, J = 8.8, 2.1 Hz), 7.13 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H).[4]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 168.4, 154.2, 150.3, 135.1, 134.8, 129.0, 127.5, 126.8, 125.9, 125.5, 123.3, 121.5, 119.9, 109.9, 104.6, 59.9, 56.9.[4]

Mass Spectrometry (MS)
  • MS (EI): m/z 279 (M+, 100), 264 (18), 236 (23), 221 (14), 218 (12), 209 (17), 193 (21), 181 (25).[4]

  • HRMS (EI): calcd for C₁₇H₁₃NO₃ [M+] 279.0895, found 279.0892.[4]

Infrared (IR) Spectroscopy
  • IR (neat): 3453, 2411, 2277, 1703, 1317, 1255, 1136, 772, 432 cm⁻¹.[4]

Experimental Protocols

Total Synthesis of this compound (Aristolactam BII)

A concise total synthesis of this compound has been achieved via a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction.[4]

Workflow for the Total Synthesis of this compound

cluster_synthesis Total Synthesis of this compound Isoindolin-1-one Isoindolin-1-one Reaction Reaction Isoindolin-1-one->Reaction Pd(PPh3)4, Cs2CO3 Boronic acid Boronic acid Boronic acid->Reaction This compound This compound Reaction->this compound Microwave, 150°C, 10 min cluster_inflammation Anti-inflammatory Mechanism This compound This compound COX-1 COX-1 This compound->COX-1 Inhibition COX-2 COX-2 This compound->COX-2 Inhibition Inflammation Inflammation COX-1->Inflammation COX-2->Inflammation

References

Cepharanthine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Anti-Cancer Alkaloid

Introduction

Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha, has garnered significant attention in the scientific community for its diverse pharmacological properties, most notably its potent anti-cancer activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cepharanthine's therapeutic effects, with a focus on its induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of novel therapeutic agents.

Core Mechanisms of Action

Cepharanthine exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), promoting autophagic processes that can lead to cell death, and halting the proliferation of cancer cells by arresting the cell cycle. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

Cepharanthine is a potent inducer of apoptosis in a wide range of cancer cell lines. This process is primarily mediated through the intrinsic mitochondrial pathway, characterized by the following key events:

  • Increased Production of Reactive Oxygen Species (ROS): Cepharanthine treatment leads to a significant accumulation of intracellular ROS, which acts as a critical upstream signaling molecule to initiate the apoptotic cascade.

  • Mitochondrial Dysfunction: The elevated ROS levels contribute to the disruption of the mitochondrial membrane potential.

  • Regulation of Bcl-2 Family Proteins: Cepharanthine modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

  • Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Autophagy

Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While it can be a survival mechanism for cancer cells, excessive or dysregulated autophagy can lead to cell death. Cepharanthine has been shown to induce autophagy in cancer cells, which, in some contexts, contributes to its anti-tumor activity. The primary pathway implicated in Cepharanthine-induced autophagy is the inhibition of the PI3K/Akt/mTOR signaling pathway. By suppressing this pathway, Cepharanthine relieves the inhibitory effect of mTOR on the autophagy machinery, leading to the formation of autophagosomes.

Induction of Cell Cycle Arrest

Cepharanthine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phase checkpoints.[2][3] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including:

  • Cyclin-Dependent Kinases (CDKs) and Cyclins: Cepharanthine can alter the expression of cyclins, such as Cyclin D1, and their activating partners, the CDKs.

  • CDK Inhibitors (CKIs): The induction of CDK inhibitors, such as p21, can also contribute to the cell cycle arrest observed upon Cepharanthine treatment.

Key Signaling Pathways Modulated by Cepharanthine

The cellular effects of Cepharanthine are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Cepharanthine has been shown to inhibit this pathway at multiple levels, leading to downstream effects on apoptosis and autophagy.[3][4]

PI3K_Akt_mTOR_Pathway Cepharanthine Cepharanthine PI3K PI3K Cepharanthine->PI3K Inhibits Apoptosis Apoptosis Cepharanthine->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cepharanthine has been observed to activate the pro-apoptotic JNK and p38 MAPK pathways.

MAPK_Pathway Cepharanthine Cepharanthine JNK JNK Cepharanthine->JNK Activates p38 p38 Cepharanthine->p38 Activates Apoptosis Apoptosis JNK->Apoptosis Promotes p38->Apoptosis Promotes

Cepharanthine's activation of pro-apoptotic MAPK pathways.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Cepharanthine has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

NFkB_Pathway Cepharanthine Cepharanthine NFkB NF-κB Cepharanthine->NFkB Inhibits AntiApoptoticGenes Anti-Apoptotic Genes NFkB->AntiApoptoticGenes Activates Transcription Apoptosis Apoptosis AntiApoptoticGenes->Apoptosis Inhibits

Cepharanthine's inhibition of the pro-survival NF-κB pathway.
AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is a cellular energy sensor that, when activated, can promote catabolic processes like autophagy and inhibit anabolic processes like cell growth. Cepharanthine has been reported to activate AMPK, which contributes to its autophagy-inducing and anti-proliferative effects.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. Cepharanthine has been shown to inhibit the activation of STAT3, contributing to its anti-tumor effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Cepharanthine in various cancer cell lines.

Table 1: IC50 Values of Cepharanthine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SW480Colorectal Cancer5.948[5]
LoVoColorectal Cancer11.748[5]
NCM460Normal Colon Epithelial>1648[5]
CaSkiCervical Cancer~2524[6]
HeLaCervical Cancer~2524[6]
C33ACervical Cancer~5024[6]
Hep3BHepatocellular Carcinoma~10-2048[7]
HCCLM3Hepatocellular Carcinoma~2048[7]
BPH-1Benign Prostatic Hyperplasia2.548[8]
WPMY-1Prostate Stromal Cells548[8]

Table 2: Effect of Cepharanthine on Cell Cycle Distribution in Cervical Cancer Cells (24h treatment)

Cell LineTreatment% Sub-G1% G0/G1% S% G2/MReference
CaSki Control2.1 ± 0.545.5 ± 1.832.3 ± 1.220.1 ± 1.1[6]
25 µM CEP11.3 ± 1.252.1 ± 1.524.5 ± 1.012.1 ± 0.9[6]
50 µM CEP25.4 ± 1.558.2 ± 1.210.3 ± 0.86.1 ± 0.5[6]
HeLa Control2.6 ± 0.950.2 ± 2.128.9 ± 1.518.3 ± 1.3[6]
25 µM CEP35.1 ± 1.840.1 ± 1.715.2 ± 1.19.6 ± 0.7[6]
50 µM CEP68.0 ± 0.320.3 ± 1.07.1 ± 0.54.6 ± 0.4[6]
C33A Control0.3 ± 0.155.3 ± 2.525.1 ± 1.819.3 ± 1.4[6]
25 µM CEP15.2 ± 1.150.1 ± 2.020.3 ± 1.314.4 ± 1.0[6]
50 µM CEP35.4 ± 0.342.1 ± 1.515.2 ± 1.07.3 ± 0.6[6]

Table 3: Effect of Cepharanthine on Apoptosis in Hepatocellular Carcinoma Cells (48h treatment)

Cell LineTreatment% Apoptotic CellsReference
Hep3B DMSO (Control)2.42[7]
5 µM CEP5.60[7]
10 µM CEP9.63[7]
20 µM CEP46.69[7]
HCCLM3 DMSO (Control)2.69[7]
5 µM CEP6.45[7]
10 µM CEP6.88[7]
20 µM CEP11.12[7]

Table 4: In Vivo Efficacy of Cepharanthine in Oral Squamous Cell Carcinoma Xenografts (Combined with Radiation)

Cell LineTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Reference
HSC2 Radiation Only765.7765.7[9]
CEP + Radiation765.7226.3[9]
HSC3 Radiation Only391.6391.6[9]
CEP + Radiation391.643.7[9]
HSC4 Radiation Only572.6572.6[9]
CEP + Radiation572.6174.2[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the mechanism of action of Cepharanthine.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Cepharanthine on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Cepharanthine (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of Cepharanthine that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition and Analysis SeedCells Seed Cells (96-well plate) Adherence Allow Adherence (Overnight) SeedCells->Adherence Treatment Treat with Cepharanthine (24-72h) Adherence->Treatment AddMTT Add MTT Solution (4h incubation) Treatment->AddMTT DissolveFormazan Dissolve Formazan (DMSO) AddMTT->DissolveFormazan ReadAbsorbance Read Absorbance (570 nm) DissolveFormazan->ReadAbsorbance CalculateViability Calculate Cell Viability & IC50 ReadAbsorbance->CalculateViability

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following Cepharanthine treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat with Cepharanthine at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells: Live cells

    • Annexin V-positive/PI-negative cells: Early apoptotic cells

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive cells: Necrotic cells

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis TreatCells Treat Cells with Cepharanthine HarvestCells Harvest Adherent & Floating Cells TreatCells->HarvestCells WashCells Wash with cold PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend AddStains Add Annexin V-FITC & Propidium Iodide Resuspend->AddStains Incubate Incubate in Dark (15 min) AddStains->Incubate FlowCytometry Analyze by Flow Cytometry Incubate->FlowCytometry QuantifyApoptosis Quantify Apoptotic & Necrotic Cells FlowCytometry->QuantifyApoptosis

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Cepharanthine.

  • Protein Extraction: Lyse Cepharanthine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Cepharanthine is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis, modulate autophagy, and arrest the cell cycle through the regulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB highlights its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of Cepharanthine's mechanism of action, offering valuable insights for researchers dedicated to the development of novel cancer therapies. Further investigation into the intricate molecular interactions of Cepharanthine will undoubtedly pave the way for its clinical application in the fight against cancer.

References

Unraveling the Therapeutic Potential of Cepharanthine: A Technical Guide to its Biological Activities and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Cepharanone B" yielded minimal specific data regarding its biological activity and molecular targets. It is highly likely that this is a less common derivative and that the intended compound of interest is the well-researched alkaloid, Cepharanthine . This guide will, therefore, focus on the extensive scientific literature available for Cepharanthine to provide a comprehensive overview of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to Cepharanthine

Cepharanthine is a biscoclaurine alkaloid isolated from the plant Stephania cepharantha.[1] It has been used in Japan for decades to treat a variety of conditions, including alopecia, snake bites, and leukopenia.[2][3] In recent years, extensive research has unveiled its potent anti-cancer, anti-inflammatory, and antiviral properties, making it a compound of significant interest for modern drug discovery.[1][3]

Biological Activities of Cepharanthine

Cepharanthine exhibits a broad spectrum of biological activities, primarily attributed to its interference with key cellular signaling pathways.

Anti-Cancer Activity

Cepharanthine has demonstrated significant anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][4] A key target in its anti-cancer activity is the inhibition of the NF-κB and STAT3 signaling pathways.[1][2]

Table 1: Quantitative Anti-Cancer Activity of Cepharanthine

Cancer Cell LineAssay TypeIC50/EC50 ValueReference
Esophageal CancerGrowth Inhibition~5-fold more potent than cisplatin[5]
Human Immunodeficiency Virus (HIV-1)Viral Replication0.026 µM (IC50)[1]
Human T-cell Acute Lymphoblastic Leukemia (CCRF-CEM)Cytotoxicity4.7 µM (IC50)[6]
Human Colorectal Adenocarcinoma (DLD-1)Cytotoxicity10.2 µM (IC50)[6]
Human Erythromyeloblastoid Leukemia (K-562)Cytotoxicity0.34 - 3.44 µM (IC50)[6]
Human Acute Lymphoblastic Leukemia (Molt-4)Cytotoxicity0.34 - 3.44 µM (IC50)[6]
Hepatocellular Carcinoma (HepG2)Cytotoxicity0.34 - 3.44 µM (IC50)[6]
Human Colonic Carcinoma (HCT-116)Cytotoxicity3.2 ± 0.9 µM (IC50)[6]
Human Lung Carcinoma (A-549)Cytotoxicity4.5 ± 0.5 µM (IC50)[6]
Acute Promyelocytic Leukemia (HL-60)Cytotoxicity5.6 ± 0.4 µM (IC50)[6]
Anti-Inflammatory Activity

The anti-inflammatory properties of Cepharanthine are primarily mediated through the inhibition of the NF-κB signaling pathway.[7] By blocking NF-κB activation, Cepharanthine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

Table 2: Quantitative Anti-Inflammatory Activity of Cepharanthine

Cell Line/ModelEffect MeasuredConcentration/DoseReference
LPS-stimulated RAW264.7 cellsInhibition of TNFα, IL-6, and IL-1β release2.5, 5, and 10 μg/mL (dose-dependent)[8]
Diabetic ratsReduction of IL-1β and TNF-α levels10 mg/kg/day[8]
LPS-induced rat modelInhibition of LPS-induced cytokine levels10 mg/kg[7]
Antiviral Activity

Cepharanthine has emerged as a potent antiviral agent, particularly against coronaviruses. It has been shown to inhibit viral entry and replication.[9] Studies have demonstrated its efficacy against SARS-CoV-2 and other viruses.[1]

Table 3: Quantitative Antiviral Activity of Cepharanthine

VirusCell LineIC50/EC50 ValueReference
SARS-CoV-2Vero E60.98 µM (EC50)[1]
SARS-CoV-2 S (G614) pseudovirus293T-ACE20.351 µM (EC50)[1]
SARS-CoV-2 S (G614) pseudovirusCalu30.759 µM (EC50)[1]
SARS-CoV-2 S (G614) pseudovirusA549-ACE20.911 µM (EC50)[1]
SARS-CoV S protein pseudovirus293T-ACE20.0417 µM (EC50)[1]
MERS-CoV S protein pseudovirus293T-ACE20.140 µM (EC50)[1]
HIV-1-0.016 µg/ml (EC50)[9]
HCoV-OC43MRC-50.83 µM (IC50)[10]
Ebola Virus (EBOV)-0.42 µM (IC50)[10]
Zika Virus (ZIKV)-2.19 µM (IC50)[10]

Molecular Targets and Signaling Pathways

Cepharanthine's diverse biological activities stem from its interaction with multiple molecular targets and its modulation of critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Cepharanthine inhibits NF-κB activation by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.[7][11] This leads to the downregulation of NF-κB target genes involved in inflammation and cancer progression.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cepharanthine Cepharanthine IKK IKK Cepharanthine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Activates Transcription

Caption: Cepharanthine inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Cepharanthine has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the expression of its target genes.[1]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cepharanthine Cepharanthine JAK JAK Cepharanthine->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Proliferation, Survival, Angiogenesis Genes Nucleus->Gene_Expression Activates Transcription Akt_mTOR_Pathway Cepharanthine Cepharanthine PI3K PI3K Cepharanthine->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Cepharanthine Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Desired Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Shake_Plate Shake Plate Add_Solubilizer->Shake_Plate Read_Absorbance Read Absorbance at 570nm Shake_Plate->Read_Absorbance End End Read_Absorbance->End Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment & Lysis Start->Cell_Treatment Protein_Quant Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End End Detection->End

References

Cepharanone B: A Comprehensive Technical Review of its History, Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B, also known as Aristolactam BII, is a naturally occurring phenanthrene lactam alkaloid. Initially isolated from the callus tissue of Stephania cephalantha, it has since been identified in various other plant species, including Goniothalamus velutinus and Saururus chinensis. As a member of the aristolactam class of alkaloids, this compound has garnered interest for its diverse biological activities, which range from anti-inflammatory and neuroprotective effects to potent anti-cancer properties. This technical guide provides a comprehensive literature review of this compound, detailing its history, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its known signaling pathways and experimental workflows.

History and Discovery

The first mention of this compound in the scientific literature appears to be in the mid-1970s, with its isolation from the callus tissue of Stephania cephalantha. It is identified as a demethoxy analogue of cepharanone A and is characterized by its pale yellow needle-like crystals and blue fluorescence under UV light. For many years following its discovery, research into the specific biological activities of this compound remained limited. However, subsequent studies on aristolactam alkaloids as a class have revealed a wide range of pharmacological effects, prompting more recent and detailed investigations into the specific properties of this compound. These later studies have begun to elucidate its potential as a therapeutic agent, particularly in the fields of oncology and neuropharmacology.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-biofilm Activity of this compound [1]

MicroorganismConcentration (µg/mL)Biofilm Inhibition (%)
Streptococcus mutans9072.8

Table 2: In Vivo Anti-inflammatory Activity of this compound [2][3]

Animal ModelTreatmentDosage (mg/kg)Time Point (hours)Paw Edema Swelling Rate (%)
Carrageenan-induced paw edema in miceThis compound50526.2 ± 7.1

Table 3: Anticancer Activity of this compound against A549 Human Lung Cancer Cells [4]

AssayConcentration (µg/mL)Effect
Cell Viability50Significant inhibition
Cell Cycle Analysis50Accumulation in S and G2/M phases
Apoptosis50Promotion of apoptosis

Key Experimental Protocols

Anti-biofilm Assay[1]
  • Microorganism Culture: Streptococcus mutans is cultured in a suitable broth medium.

  • Biofilm Formation: The bacterial culture is added to the wells of a microtiter plate, along with varying concentrations of this compound. A control group with no treatment is also included. The plate is incubated to allow for biofilm formation.

  • Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution. The stain is then solubilized, and the absorbance is measured using a microplate reader to quantify the biofilm biomass. The percentage of inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[2][3]
  • Animal Model: Male ICR mice are used for the study.

  • Treatment: this compound (50 mg/kg) is administered to the test group of mice. A control group receives a vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: One hour after treatment, a solution of carrageenan is injected into the subplantar region of the right hind paw of each mouse to induce localized edema.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., every hour for 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of swelling (edema) is calculated for each group, and the anti-inflammatory effect of this compound is determined by comparing the swelling in the treated group to the control group.

Anticancer Activity Assays (A549 Human Lung Cancer Cells)[4]
  • Cell Culture: A549 human lung cancer cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and treated with different concentrations of this compound for a specified period.

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the untreated control.

  • Cell Cycle Analysis (Flow Cytometry):

    • A549 cells are treated with this compound for 24-48 hours.

    • The cells are harvested, fixed in ethanol, and stained with a DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blot Analysis:

    • A549 cells are treated with this compound.

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cyclin E, cyclin A, CDK2, Cdc2, p21, p27, p53, caspase-3, caspase-8, Bax, Bcl-2) and then with a secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system to assess the changes in protein expression levels.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Cell Cycle Arrest and Apoptosis

Recent studies have elucidated the mechanism by which this compound exerts its anticancer effects on human lung cancer cells. The compound induces cell cycle arrest at the S and G2/M phases and promotes apoptosis through both intrinsic and extrinsic pathways.[4] This is achieved by modulating the expression of key regulatory proteins.

Anticancer_Mechanism_of_Cepharanone_B Cepharanone_B This compound p53 p53 Cepharanone_B->p53 p21 p21 Cepharanone_B->p21 p27 p27 Cepharanone_B->p27 Cyclin_E_CDK2 Cyclin E / CDK2 Cepharanone_B->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A / CDK2 Cepharanone_B->Cyclin_A_CDK2 Cdc2 Cdc2 (CDK1) Cepharanone_B->Cdc2 Caspase8 Caspase-8 Cepharanone_B->Caspase8 Bax Bax Cepharanone_B->Bax Bcl2 Bcl-2 Cepharanone_B->Bcl2 p53->p21 p21->Cyclin_E_CDK2 p21->Cyclin_A_CDK2 p27->Cyclin_E_CDK2 S_Phase S Phase Progression Cyclin_E_CDK2->S_Phase Cyclin_A_CDK2->S_Phase G2_M_Phase G2/M Phase Progression Cdc2->G2_M_Phase Cell_Cycle_Arrest Cell Cycle Arrest S_Phase->Cell_Cycle_Arrest G2_M_Phase->Cell_Cycle_Arrest Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase3 Bcl2->Bax

Caption: Anticancer mechanism of this compound.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are suggested to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cepharanone_B This compound Cepharanone_B->COX1 Cepharanone_B->COX2

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound (Aristolactam BII) is a natural product with a growing body of evidence supporting its potential as a multi-faceted therapeutic agent. Its demonstrated anti-inflammatory, neuroprotective, and particularly its potent anticancer activities, warrant further investigation. The elucidation of its mechanism of action in cancer cells, involving the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins, provides a solid foundation for its further development.

However, the research on this compound is still in its relatively early stages. To advance its potential clinical applications, future research should focus on:

  • Comprehensive Pharmacological and Toxicological Profiling: In-depth studies are needed to fully characterize its pharmacokinetic and toxicological properties.

  • In Vivo Efficacy Studies: More extensive in vivo studies in various disease models are required to validate the promising in vitro findings.

  • Target Identification and Signaling Pathway Elucidation: Further research is necessary to precisely identify the direct molecular targets of this compound and to fully map the signaling pathways it modulates.

  • Synthesis and Analogue Development: The development of an efficient total synthesis method for this compound would facilitate its broader study and allow for the generation of analogues with potentially improved efficacy and safety profiles.

References

Cepharanone B Analogues and Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B, a member of the aporphine alkaloid family, has garnered significant interest in the field of medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound analogues and derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

Core Structure

This compound is a tetracyclic alkaloid characterized by a dibenzo[de,g]quinoline ring system. The core structure features a unique arrangement of aromatic rings and a nitrogen-containing heterocycle, which provides a rigid framework amenable to chemical modification. Analogues and derivatives are typically generated by introducing various substituents at different positions of the aporphine nucleus, leading to a diverse library of compounds with a range of biological activities.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues often involves multi-step sequences. A common strategy for the construction of the aporphine core is the Bischler-Napieralski reaction , followed by oxidation to introduce the characteristic dienone system.

General Experimental Protocol: Modified Bischler-Napieralski Reaction for Dioxoaporphine Synthesis

This protocol outlines a general procedure for the synthesis of the core structure of this compound analogues.

Step 1: Amide Formation A solution of a substituted phenylacetic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) is treated with a coupling agent like oxalyl chloride or thionyl chloride to form the corresponding acid chloride. The resulting acid chloride is then reacted with a substituted phenethylamine (1 equivalent) in the presence of a base (e.g., triethylamine) to yield the corresponding N-phenethylamide.

Step 2: Cyclization (Bischler-Napieralski Reaction) The N-phenethylamide (1 equivalent) is dissolved in a suitable solvent like acetonitrile or toluene. A dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl3) or triflic anhydride, is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a base (e.g., sodium bicarbonate) and the product, a dihydroisoquinoline intermediate, is extracted with an organic solvent.

Step 3: Oxidation The dihydroisoquinoline intermediate is oxidized to the corresponding dioxoaporphine. Various oxidizing agents can be employed, including chromium trioxide, pyridinium chlorochromate (PCC), or manganese dioxide. The choice of oxidant depends on the specific substrate and desired yield. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Step 4: Purification The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure this compound analogue.

Biological Activities and Quantitative Data

This compound analogues have been investigated for a range of biological activities, with a primary focus on their cytotoxic effects against various cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for a selection of oxoisoaporphine and aporphine derivatives, providing a quantitative comparison of their anticancer potency.[1]

CompoundCell LineIC50 (µM)
IX MeI-524.3
HL-6019.9
X MeI-5>50
HL-60>50
XI MeI-525.7
HL-6015.4
XII MeI-5>50
HL-60>50
VIII HeLa8.2
Glaucine HeLa>50

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound analogues is believed to be mediated through the modulation of key cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Apoptosis Induction

Many aporphine alkaloids have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][3] This process is tightly regulated by a complex network of signaling molecules. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that aporphine alkaloids can activate caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Aporphine Alkaloids Aporphine Alkaloids Aporphine Alkaloids->Caspase-8 Activation Aporphine Alkaloids->Mitochondrion Modulation

Fig. 1: Apoptosis Signaling Pathways
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[4] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some natural product analogues have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of its target genes.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα P IκBα_P P-IκBα NF-κB NF-κB NF-κB->IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome IκBα_P->Proteasome Degradation Target Genes Target Genes NF-κB_nuc->Target Genes Transcription This compound Analogues This compound Analogues This compound Analogues->IKK Complex Inhibition

Fig. 2: NF-κB Signaling Pathway

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized this compound analogues typically follows a standardized workflow to assess their cytotoxic activity and elucidate their mechanism of action.

experimental_workflow Synthesis of Analogues Synthesis of Analogues In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Synthesis of Analogues->In vitro Cytotoxicity Screening Determination of IC50 Values Determination of IC50 Values In vitro Cytotoxicity Screening->Determination of IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 Values->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Western Blot for Signaling Proteins Western Blot for Signaling Proteins Mechanism of Action Studies->Western Blot for Signaling Proteins NF-κB Reporter Assays NF-κB Reporter Assays Mechanism of Action Studies->NF-κB Reporter Assays Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Fig. 3: Biological Evaluation Workflow

Conclusion

This compound analogues and derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthesis, while challenging, offers multiple avenues for structural diversification. The available data on their biological activities, particularly their cytotoxicity against various cancer cell lines, underscores their therapeutic potential. Further research focused on elucidating the precise molecular targets and mechanisms of action, as well as optimizing their pharmacokinetic and pharmacodynamic properties, will be crucial for translating these promising preclinical findings into clinically effective therapies. This guide provides a foundational understanding for researchers to build upon in their quest for innovative cancer treatments.

References

The Cepharanone B Biosynthetic Pathway: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cepharanone B, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community. Despite this, a detailed and experimentally validated biosynthetic pathway for this specific compound remains to be elucidated in the scientific literature. This technical guide consolidates the current understanding of aporphine alkaloid biosynthesis to propose a putative pathway for this compound. Drawing parallels with well-characterized related pathways, this document outlines the likely enzymatic steps and precursor molecules involved in its formation. The absence of specific quantitative data and detailed experimental protocols for this compound biosynthesis necessitates a reliance on established methodologies for analogous pathways, which are detailed herein to guide future research endeavors.

Introduction

This compound is classified as an aporphine alkaloid, a large and structurally diverse group of isoquinoline alkaloids.[1] These compounds are known for their wide range of pharmacological activities.[2] While the total synthesis of related compounds like cepharadione A and B has been described, the natural biosynthetic route to this compound is not explicitly detailed in available literature.[3] However, this compound has been isolated from plant sources, including Piper sanctum, indicating its natural origin. This guide, therefore, leverages the established principles of aporphine alkaloid biosynthesis to construct a scientifically plausible pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of aporphine alkaloids is a well-studied area of natural product chemistry.[1] The core structure is typically derived from the oxidative coupling of reticuline or a reticuline-like precursor.[1] A biogenetic relationship has also been suggested between aporphine alkaloids and aristolochic acids, where the latter may be formed through the oxidative cleavage of the aporphine skeleton.[4][5]

Based on these established principles, a putative biosynthetic pathway for this compound is proposed to proceed through the following key stages:

  • Formation of the Benzylisoquinoline Core: The pathway originates from the condensation of two tyrosine-derived units, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS).

  • Stepwise Methylation and Hydroxylation: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), to yield the key intermediate, (S)-reticuline.

  • Oxidative Coupling: The pivotal step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction, mediated by a specific cytochrome P450 enzyme (a phenol-coupling enzyme), generates a proaporphine intermediate.

  • Rearrangement and Further Modification: The proaporphine intermediate can then undergo rearrangement and further enzymatic modifications, such as oxidation and demethylation, to yield the final this compound structure.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key intermediates and enzymatic steps.

This compound Biosynthetic Pathway cluster_precursors Precursors cluster_core_biosynthesis Core Benzylisoquinoline Biosynthesis cluster_aporphine_formation Aporphine Core Formation Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA 4-Hydroxyphenylacetaldehyde Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline OMTs, NMTs, CYP450s Proaporphine Proaporphine Intermediate S_Reticuline->Proaporphine CYP450 (Phenol Coupling) Cepharanone_B This compound Proaporphine->Cepharanone_B Further Modifications Pathway Elucidation Workflow A Hypothesize Pathway based on Structural Class (Aporphine) B Transcriptome/Genome Sequencing of Producer Organism A->B C Identify Candidate Genes (NCS, OMTs, NMTs, CYP450s) B->C D In Vitro Enzyme Assays C->D E In Vivo Isotopic Labeling C->E F Gene Silencing (VIGS) C->F G Validate Enzyme Function D->G H Confirm Precursor Incorporation E->H I Confirm Gene Involvement F->I J Fully Elucidated Pathway G->J H->J I->J

References

Spectroscopic and Mechanistic Insights into Cepharanone B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers

Abstract

Cepharanone B, a naturally occurring aristolactam alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization. Furthermore, this document elucidates a plausible signaling pathway associated with its observed antiproliferative effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound were recorded in deuterated acetone ((CD₃)₂CO). The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
9.75broad singletNH
9.26multipletH-5
7.91multipletH-8
7.83singletH-2
7.6-7.5multipletH-6, H-7
7.15singletH-9
4.14singlet3,4-OMe

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.82CC=O
154.53CAromatic C
150.74CAromatic C
135.25CAromatic C
135.02CAromatic C
129.34CHAromatic CH
127.87CHAromatic CH
127.12CHAromatic CH
126.18CAromatic C
125.90CHAromatic CH
123.55CAromatic C
121.72CAromatic C
120.18CAromatic C
110.15CHAromatic CH
105.12CHAromatic CH
60.25OMeMethoxy C
57.19OMeMethoxy C
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₃NO₃
Observed m/z279.0879 [M]⁺
Calculated m/z279.0895

Experimental Protocols

While the specific instrumental parameters for the reported data on this compound are not exhaustively detailed in the source literature, the following represents a standard and plausible methodology for acquiring such data for a natural product isolate.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated acetone ((CD₃)₂CO). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30) is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

    • Spectral Width: A spectral width of approximately 12-16 ppm is used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30) is used.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-240 ppm is used.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • Instrumentation: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: A mass range of m/z 100-1000 is scanned.

    • Capillary Voltage: Set between 3.5 and 4.5 kV.

    • Gas Flow and Temperature: The nebulizer gas flow, drying gas flow, and temperature are optimized to achieve stable ionization and efficient desolvation.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Biological Activity and Signaling Pathway

This compound, also known as aristolactam BII, has demonstrated notable antiproliferative activity against various cancer cell lines, including human lung carcinoma A549 cells. Studies suggest that its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Proposed Signaling Pathway for Antiproliferative Activity

The diagram below illustrates a plausible signaling cascade through which this compound exerts its anticancer effects, based on the observed molecular changes in cancer cells.

Caption: Proposed mechanism of this compound's antiproliferative action.

The diagram illustrates that this compound may activate the tumor suppressor protein p53, leading to the upregulation of CDK inhibitors p21 and p27. These inhibitors, in turn, block the activity of cyclin-CDK complexes, resulting in cell cycle arrest at the G1/S and G2/M phases. Concurrently, this compound is proposed to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, which subsequently activates the caspase cascade, leading to programmed cell death.

Conclusion

This technical guide provides essential spectroscopic data for the characterization of this compound and outlines a plausible mechanism for its observed antiproliferative effects. The detailed NMR and MS data serve as a valuable reference for researchers working on the isolation, synthesis, and analysis of this and related aristolactam alkaloids. The proposed signaling pathway offers a framework for further mechanistic studies to fully elucidate the therapeutic potential of this compound in cancer research.

Methodological & Application

Application Notes and Protocols: Synthesis of Cepharanone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Cepharanone B, an azafluoranthenone alkaloid. The synthesis involves a multi-step sequence, commencing with the construction of the core azafluoranthenone structure, followed by functional group manipulations to yield the target molecule. The protocols outlined below are based on established synthetic strategies for related azafluoranthenone alkaloids and may be adapted for the specific synthesis of this compound.

I. Overview of Synthetic Strategy

The total synthesis of this compound can be achieved through a convergent strategy. The core 4-azafluorenone skeleton is first assembled, followed by the introduction of specific substituents. A common and effective method for constructing the azafluorenone core is through an acid-mediated cyclization of 2-arylnicotinates. However, modifications to this approach may be necessary to accommodate specific substitution patterns.[1]

A generalized retrosynthetic analysis is depicted below:

Retrosynthesis Cepharanone_B This compound Functional_Group_Interconversion Functional Group Interconversion Cepharanone_B->Functional_Group_Interconversion Final modifications Azafluorenone_Core Substituted 4-Azafluorenone Core Arylnicotinate_Cyclization 2-Arylnicotinate Cyclization Azafluorenone_Core->Arylnicotinate_Cyclization Key Cyclization Functional_Group_Interconversion->Azafluorenone_Core Starting_Materials Aryl Boronic Acid/ Halide and Pyridine Derivative Arylnicotinate_Cyclization->Starting_Materials Coupling Dioxoaporphine_Synthesis cluster_1 Isoquinoline Formation cluster_2 Aporphine Ring Closure cluster_3 Final Oxidation Starting_Materials Substituted Phenylacetonitrile and Benzaldehyde Condensation Knoevenagel Condensation Starting_Materials->Condensation Reduction Reduction of Nitrile and Imine Condensation->Reduction Pictet_Spengler Pictet-Spengler Reaction Reduction->Pictet_Spengler Isoquinoline Tetrahydroisoquinoline Derivative Pictet_Spengler->Isoquinoline Oxidative_Coupling Oxidative Phenolic Coupling Isoquinoline->Oxidative_Coupling Aporphine_Core Aporphine Alkaloid Oxidative_Coupling->Aporphine_Core Dioxo_Formation Oxidation to Dioxoaporphine Aporphine_Core->Dioxo_Formation Cepharadione_B Cepharadione B Dioxo_Formation->Cepharadione_B Signaling_Pathway Cepharanone_B This compound DNA_Intercalation DNA Intercalation Cepharanone_B->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Cepharanone_B->Topoisomerase_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

In Vitro Assay Methods for Cepharanone B and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of Cepharanone B and its closely related analogue, Cepharanthine. Due to the limited specific literature on this compound, the methodologies presented here are largely based on established assays for Cepharanthine, a well-researched biscoclaurine alkaloid with significant anti-cancer, anti-inflammatory, and antiviral properties.[1][2] These protocols are intended for researchers, scientists, and professionals in drug development investigating the cellular and molecular mechanisms of these compounds.

Data Presentation: Quantitative Analysis of Cepharanthine Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cepharanthine in various cancer cell lines, demonstrating its cytotoxic potential.

Cell LineCancer TypeIC50 (µM)Reference
KKU-M213Cholangiocarcinoma4.12 - 32.96[3]
KKU-M214Cholangiocarcinoma4.12 - 32.96[3]
HT-29Colorectal Cancer (p53 mutant)More effective than in p53 wild-type[4]
SW-620Colorectal Cancer (p53 mutant)More effective than in p53 wild-type[4]
COLO-205Colorectal Cancer (p53 wild-type)Less effective than in p53 mutant[4]
HCT-116Colorectal Cancer (p53 wild-type)Less effective than in p53 mutant[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Resazurin Reduction Assay)

This assay assesses cell viability by measuring the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or Cepharanthine stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 24-72h C->D E Add Resazurin solution D->E F Incubate for 2-4h E->F G Measure fluorescence F->G H Calculate IC50 G->H

Cytotoxicity Assay Workflow Diagram
Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or Cepharanthine stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well solid white plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white plate at a density of 10,000 cells per well in 100 µL of complete medium.

  • Incubate overnight to allow for attachment.

  • Treat cells with various concentrations of the test compound for the desired time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express caspase activity as a fold change relative to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or Cepharanthine stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound. Cepharanthine has been shown to impact the NF-κB and STAT3 pathways and modulate the expression of proteins like p21, Bcl-2, and Cyclin A.[3][4][5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or Cepharanthine stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p65, anti-p21, anti-Bcl-2, anti-Cyclin A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound as described for other assays.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control like β-actin.

Signaling Pathway Visualization

Cepharanthine has been reported to exert its anti-tumor effects by inhibiting the NF-κB signaling pathway.[1][3] The following diagram illustrates a simplified representation of this pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene activates Cepharanone_B This compound (or Cepharanthine) Cepharanone_B->IKK inhibits

Inhibition of NF-κB Pathway by this compound

References

Application Notes and Protocols for In Vivo Evaluation of Cepharanone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B is a novel compound with potential therapeutic applications. These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate its efficacy and mechanism of action, with a focus on its potential anti-inflammatory and anti-cancer properties. The following protocols are adaptable and serve as a foundational guide for preclinical in vivo studies.

Hypothetical Biological Activities and In Vivo Models

Due to the limited publicly available data on the specific biological activities of this compound, we propose two common therapeutic areas for initial in vivo screening based on the activities of structurally related compounds: inflammation and oncology.

Anti-inflammatory Activity

Many natural and synthetic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. A common in vivo model to assess these effects is the carrageenan-induced paw edema model in rodents.

Anti-cancer Activity

To evaluate the potential anti-cancer effects of this compound, a xenograft tumor model in immunodeficient mice is a widely accepted and robust method.[1][2][3] This model allows for the assessment of the compound's ability to inhibit tumor growth.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Pletysmometer

Procedure:

  • Acclimatize animals for at least 7 days.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1, e.g., 10 mg/kg)

    • Group III: this compound (Dose 2, e.g., 25 mg/kg)

    • Group IV: this compound (Dose 3, e.g., 50 mg/kg)

    • Group V: Positive control (Indomethacin, 10 mg/kg)

  • Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: Human Tumor Xenograft Model in Mice

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., Nude or SCID mice), 6-8 weeks old

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • This compound

  • Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)

  • Positive control (standard-of-care chemotherapy for the chosen cell line)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Acclimatize mice for at least 7 days.

  • Subcutaneously inject 5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the right flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1, e.g., 20 mg/kg)

    • Group III: this compound (Dose 2, e.g., 40 mg/kg)

    • Group IV: Positive control

  • Administer this compound, vehicle, or positive control daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., i.p., p.o., or intravenous).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot, qPCR).

Data Presentation

Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume (mL) at 1h (Mean ± SEM)Paw Volume (mL) at 2h (Mean ± SEM)Paw Volume (mL) at 3h (Mean ± SEM)Paw Volume (mL) at 4h (Mean ± SEM)% Inhibition of Edema at 4h
Vehicle Control-0
This compound10
This compound25
This compound50
Indomethacin10
Table 2: Anti-tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg/day)Initial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Final Body Weight (g) (Mean ± SEM)
Vehicle Control-0
This compound20
This compound40
Positive Control-

Visualizations

Signaling Pathway Diagrams

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) CepharanoneB This compound CepharanoneB->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cytoplasm cluster_1 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival CepharanoneB This compound CepharanoneB->RAF Inhibits?

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow Diagram

G start Start: In Vivo Study Design acclimatization Animal Acclimatization (7 days) start->acclimatization model_induction Disease Model Induction (e.g., Carrageenan Injection or Tumor Cell Implantation) acclimatization->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment Treatment Administration (this compound, Vehicle, Positive Control) randomization->treatment monitoring Monitoring & Data Collection (e.g., Paw Volume, Tumor Size, Body Weight) treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Ex Vivo Analysis (Tissue Collection, Histopathology, etc.) endpoint->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

References

Application Notes & Protocols for the Quantification of Cepharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cepharanthine, a biscoclaurine alkaloid isolated from plants of the Stephania genus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] It has been used in Japan for decades to treat various conditions and is being investigated for its anti-inflammatory, anti-cancer, and antiviral properties.[1] Accurate and reliable quantification of Cepharanthine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, drug development, and quality control. This document provides detailed application notes and protocols for the quantification of Cepharanthine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Summary of HPLC Methods for Cepharanthine Quantification

ParameterMethod 1: HPLC-UV in Pharmaceutical FormulationsMethod 2: RP-HPLC for Biological Samples
Column Ion Pac column Zorbax 300-SCX (4.6 x 250 mm, 5 µm)[2][3]AGILENT XDB-C8 (150mm×2.1mm, 5.0μm)[4]
Mobile Phase Water / Methanol / 0.5 M Sodium acetate / 0.7 N Acetic acid (782:15:3) with 10 mM Formic acid (pH 4.8)[2]Gradient of 1 mmol/L ammonium acetate in water with 0.05% formic acid and methanol[4]
Flow Rate Not SpecifiedNot Specified
Detection UV at 254 nm[2]UV (Wavelength Not Specified)
Linearity Range 2.5 - 12.5 µg/mL[2]0.5 - 200.0 ng/mL[4]
Limit of Detection (LOD) 1.32 µg/mL[3]Not Specified
Limit of Quantification (LOQ) 4.30 µg/mL[3]0.5 ng/mL[4]
Recovery Not Specified> 81.1%[4]
Precision (RSD%) Not Specified< 9.66% (intra- and inter-day)[4]
Accuracy Not Specified> 92.3%[4]

Table 2: Summary of LC-MS/MS Method for Cepharanthine Quantification in Human Plasma

ParameterLC-MS/MS Protocol
Chromatography AGILENT XDB-C8 column (150mm×2.1mm, 5.0μm)[4]
Mobile Phase Gradient elution with 1 mmol/L ammonium acetate in water (0.05% formic acid) and methanol[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition (Cepharanthine) m/z 607.3 → 365.3[4]
MRM Transition (Internal Standard - Telmisartan) m/z 515.5 → 276.4[4]
Linearity Range 0.1 - 200 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[5]
Application Pharmacokinetic study in healthy volunteers[4]

Experimental Protocols

Protocol 1: HPLC-UV for Quantification of Cepharanthine in Pharmaceutical Formulations

This protocol is adapted from a method used for the analysis of similar compounds and is suitable for determining the potency of Cepharanthine in capsule formulations.[2][3]

1. Materials and Reagents:

  • Cepharanthine reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate

  • Acetic acid

  • Formic acid

  • Cepharanthine capsules

2. Standard Solution Preparation:

  • Prepare a stock solution of Cepharanthine (100 µg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of methanol.[3]

  • Prepare a series of working standard solutions with concentrations ranging from 2.5 to 12.5 µg/mL by serial dilution of the stock solution with the mobile phase.[2]

3. Sample Preparation:

  • Accurately weigh the contents of several Cepharanthine capsules and calculate the average weight.

  • Prepare a sample solution by dissolving a quantity of the capsule powder equivalent to a specific dose of Cepharanthine in a known volume of methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • HPLC System: HPLC with UV detector.

  • Column: Ion Pac column Zorbax 300-SCX (4.6 x 250 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of Water / Methanol / 0.5 M Sodium acetate / 0.7 N Acetic acid (782:15:3) with 10 mM Formic acid, adjusted to pH 4.8.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Cepharanthine in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS for Quantification of Cepharanthine in Human Plasma

This protocol provides a sensitive and specific method for the determination of Cepharanthine in human plasma, suitable for pharmacokinetic studies.[4][5]

1. Materials and Reagents:

  • Cepharanthine reference standard

  • Telmisartan (Internal Standard, I.S.)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (blank)

2. Standard and I.S. Solution Preparation:

  • Prepare stock solutions of Cepharanthine and Telmisartan (I.S.) in methanol.

  • Prepare working standard solutions of Cepharanthine by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add methanol to precipitate the plasma proteins.[4]

  • Vortex the mixture and then centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol.[4]

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: AGILENT XDB-C8 column (150mm×2.1mm, 5.0μm).[4]

  • Mobile Phase A: 1 mmol/L ammonium acetate in water with 0.05% formic acid.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient Program: A suitable gradient program to ensure the separation of Cepharanthine and the internal standard.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Cepharanthine: m/z 607.3 → 365.3[4]

    • Telmisartan (I.S.): m/z 515.5 → 276.4[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Cepharanthine to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Cepharanthine in the plasma samples from the calibration curve.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Cepharanthine

Cepharanthine has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[6][7]

Cepharanthine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Cepharanthine Cepharanthine Cepharanthine->PI3K Akt Akt Cepharanthine->Akt p38_MAPK p38 MAPK Cepharanthine->p38_MAPK IKK IKK Cepharanthine->IKK PI3K->Akt mTOR mTOR Akt->mTOR IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_complex NF-κB (p65/p50)-IκBα IκBα->NFκB_complex NFκB NF-κB (p65/p50) NFκB_complex->NFκB Release Gene_Expression Gene Expression (Inflammation, Proliferation, etc.) NFκB->Gene_Expression Transcription label_PI3K PI3K/Akt/mTOR Pathway label_NFkB NF-κB Pathway label_MAPK MAPK Pathway

Caption: Cepharanthine's modulation of key cellular signaling pathways.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of Cepharanthine in biological samples using LC-MS/MS.

LCMSMS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Extraction 3. Sample Preparation (Protein Precipitation) Spiking->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LC_Separation 5. LC Separation (C8 Column) Evaporation->LC_Separation Ionization 6. Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection 7. MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for Cepharanthine quantification by LC-MS/MS.

References

Application Notes and Protocols: Cepharanone B Treatment in B Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the generation of this document, specific experimental data on the treatment of B cell cultures with Cepharanone B is not available in the public domain. The following protocols and application notes are based on published data for the structurally related biscoclaurine alkaloid, Cepharanthine , and are intended to serve as a foundational guide for researchers. It is strongly recommended that initial dose-response and time-course studies be performed to validate these protocols for this compound.

Introduction

B lymphocytes are critical components of the adaptive immune system, responsible for humoral immunity through the production of antibodies. Dysregulation of B cell function can contribute to autoimmune diseases and B cell malignancies. This compound is a compound of interest for its potential immunomodulatory and anti-cancer properties. This document provides a detailed framework for investigating the effects of this compound on B cell cultures, drawing upon methodologies established for the related compound, Cepharanthine. Cepharanthine has been shown to inhibit the proliferation and differentiation of human B-lymphocytes by causing cell cycle arrest at the late G1 to S phase transition[1]. Furthermore, in various cancer cell lines, Cepharanthine has been observed to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as Nrf2/Keap1 and AMPK/p53[2].

Data Presentation

The following table summarizes quantitative data reported for the effects of Cepharanthine on various cell lines, which can serve as a starting point for designing experiments with this compound.

ParameterCell Line(s)Treatment Concentration(s)ObservationReference
Apoptosis InductionCaSki, HeLa, C33A (cervical cancer)25 µM, 50 µMIncreased nuclear condensation and percentage of apoptotic cells.[2]
Mitochondrial Membrane Potential (Δψm)CaSki, HeLa, C33A (cervical cancer)25 µM, 50 µMSubstantial increase in depolarized cells at 50 µM.[2]
Protein Expression ModulationCaSki, HeLa, C33A (cervical cancer)25 µM, 50 µMAltered levels of PARP-1, Bcl-2, Bax, cleaved caspase-3, total and phosphorylated AMPK, and p53.[2]
Cell Cycle ArrestHuman B-lymphocytesNot specifiedArrest at the late G1 to S phase transition.[1]
Proliferation InhibitionHuman B-lymphocytesNot specifiedInhibition of lymphocyte proliferation.[1]
Antibody ProductionHuman B-lymphocytesNot specifiedInhibition of antibody production.[1]

Experimental Protocols

Protocol 1: B Cell Isolation and Culture

Objective: To isolate and culture primary B cells for subsequent treatment with this compound.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for B cells from the PBMC fraction using a negative selection method with the RosetteSep™ Human B Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Wash the enriched B cells twice with PBS.

  • Resuspend the B cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

Protocol 2: this compound Treatment and Proliferation Assay

Objective: To assess the effect of this compound on B cell proliferation.

Materials:

  • Cultured B cells

  • This compound stock solution (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • 96-well culture plates

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • Plate reader

Methodology:

  • Seed B cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Assay by Flow Cytometry

Objective: To determine if this compound induces apoptosis in B cells.

Materials:

  • Cultured B cells

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Treat B cells with various concentrations of this compound for 24 hours as described in Protocol 2.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

B_Cell_Activation_Pathway cluster_membrane Cell Membrane BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn CD19 CD19 PI3K PI3K CD19->PI3K Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk Syk->PI3K PLCg2 PLCγ2 Syk->PLCg2 Akt Akt PI3K->Akt NFkB NF-κB PLCg2->NFkB Akt->NFkB Proliferation Proliferation & Survival NFkB->Proliferation CepharanoneB_Mechanism cluster_cell B Cell CepharanoneB This compound (Proposed) ROS ↑ Reactive Oxygen Species (ROS) CepharanoneB->ROS CellCycle Cell Cycle (G1/S Transition) CepharanoneB->CellCycle Arrest Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Proliferation CellCycle->Proliferation Experimental_Workflow cluster_assays Downstream Assays Start Isolate Human B Cells Culture Culture B Cells Start->Culture Treatment Treat with this compound (Dose-Response & Time-Course) Culture->Treatment ProlifAssay Proliferation Assay (e.g., WST-1) Treatment->ProlifAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay WB Western Blot (Signaling Proteins) Treatment->WB Analysis Data Analysis ProlifAssay->Analysis ApoptosisAssay->Analysis WB->Analysis Conclusion Conclusion on this compound Effects Analysis->Conclusion

References

Application Notes and Protocols for High-Throughput Screening with Cepharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Cepharanone B" is limited in publicly available scientific literature. This document utilizes data and protocols for the closely related and well-studied bisbenzylisoquinoline alkaloid, Cepharanthine , as a proxy. Researchers should validate these methodologies for this compound independently.

Introduction

Cepharanthine (CEP) is a natural product isolated from Stephania cephalantha Hayata, which has been used for various medicinal purposes for decades.[1][2] Its multifaceted mechanism of action, notably its interference with the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) signaling pathways, makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2] These application notes provide detailed protocols for HTS assays designed to identify and characterize modulators of the AMPK and NF-κB pathways, using Cepharanthine as a reference compound.

Mechanism of Action

Cepharanthine exerts its biological effects through multiple mechanisms. A key aspect of its activity is the modulation of critical cellular signaling pathways. The anti-inflammatory effects of Cepharanthine are largely attributed to its ability to activate AMPK and inhibit NF-κB.[1][2] It has been shown to inhibit the IKK pathway, which is crucial for NF-κB activation.[3][4] Additionally, Cepharanthine has been reported to induce apoptosis and autophagy in cancer cells by modulating the AKT/mTOR and AMPK/mTOR signaling pathways.[5][6]

Quantitative Data for Cepharanthine

The following tables summarize the reported quantitative data for Cepharanthine's biological activity in various assays. This data can serve as a benchmark for HTS hit validation and comparison.

Table 1: Anti-cancer Activity of Cepharanthine

Cell LineAssay TypeParameterValue (µM)Reference
HT1376 (Bladder Cancer)Cell Viability (CCK-8)IC5011.18[7]
5637 (Bladder Cancer)Cell Viability (CCK-8)IC5011.58[7]
SW480 (Colorectal Cancer)Cell Viability (MTS)IC50 (48h)~5.9 - 11.7[8]
SW620 (Colorectal Cancer)Cell Viability (MTS)IC50 (48h)~5.9 - 11.7[8]
LoVo (Colorectal Cancer)Cell Viability (MTS)IC50 (48h)~5.9 - 11.7[8]

Table 2: Anti-viral Activity of Cepharanthine

Virus/Assay SystemCell LineParameterValue (µM)Reference
HIV-1U1 cellsIC500.026[9]
SARS-CoV-2 (GX_P2V)Vero E6EC500.98[9]
SARS-CoV-2 (G614 pseudovirus)293T-ACE2EC500.351[9]
SARS-CoV-2 (G614 pseudovirus)Calu3EC500.759[9]
SARS-CoV-2 (G614 pseudovirus)A549-ACE2EC500.911[9]
SARS-CoV S protein pseudovirus-EC500.0417[9]
MERS-CoV S protein pseudovirus-EC500.140[9]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Cepharanthine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocation Cepharanthine_cyto Cepharanthine Cepharanthine_cyto->IKK Inhibits Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Activates Stimulus Stimulus Stimulus->Receptor

Figure 1: Cepharanthine's inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm AMP/ATP_ratio Increased AMP/ATP Ratio AMPK AMPK AMP/ATP_ratio->AMPK Activates Downstream Targets Downstream Targets AMPK->Downstream Targets Phosphorylates Cepharanthine_cyto Cepharanthine Cepharanthine_cyto->AMPK Activates Metabolic Regulation Metabolic Regulation Downstream Targets->Metabolic Regulation Leads to Inhibition of NF-κB Inhibition of NF-κB Downstream Targets->Inhibition of NF-κB Leads to

Figure 2: Cepharanthine's activation of the AMPK signaling pathway.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of NF-κB Nuclear Translocation

This protocol describes a cell-based, image-driven HTS assay to identify compounds that inhibit the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.[10][11]

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable cell line with a robust NF-κB response.

  • Cell culture medium (e.g., EGM-2).

  • 384-well, black-walled, clear-bottom imaging plates.

  • Compound library, including Cepharanthine as a positive control for inhibition.

  • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant.[10][11]

  • DMSO (vehicle control).

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody: Rabbit anti-NF-κB p65.

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole).

  • Automated liquid handling system.

  • High-content imaging system.

Workflow Diagram:

G Start Start Cell_Seeding Seed Cells in 384-well Plates Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Addition Add Compounds & Controls Incubation_1->Compound_Addition Incubation_2 Incubate Compound_Addition->Incubation_2 Stimulation Add TNF-α Incubation_2->Stimulation Incubation_3 Incubate Stimulation->Incubation_3 Fix_Perm Fix & Permeabilize Cells Incubation_3->Fix_Perm Staining Immunostain for NF-κB & DAPI Fix_Perm->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image & Data Analysis Imaging->Analysis End End Analysis->End

Figure 3: Workflow for the NF-κB nuclear translocation HTS assay.

Procedure:

  • Cell Seeding: Seed HUVECs into 384-well imaging plates at a density of 2,500 cells/well and incubate overnight at 37°C, 5% CO2.[10][11]

  • Compound Addition: Using an automated liquid handler, add compounds from the library to the assay plates to achieve the desired final concentration (e.g., 10 µM). Include wells with Cepharanthine as a positive control and DMSO as a negative (vehicle) control.

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.

  • Stimulation: Add TNF-α to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL to induce NF-κB translocation.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently aspirate the medium.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB in each cell.

    • The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.

    • Hits are identified as compounds that significantly inhibit TNF-α-induced nuclear translocation compared to the DMSO control.

Protocol 2: High-Throughput Screening for Activators of AMPK

This protocol outlines a biochemical HTS assay to identify direct activators of AMPK by measuring the consumption of ATP.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1).

  • AMPK substrate peptide (e.g., SAMS peptide).

  • ATP.

  • Compound library, including a known AMPK activator (e.g., A-769662) as a positive control.

  • Cepharanthine to be tested as a potential activator.

  • Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 0.5 mM DTT, 5 mM MgCl2).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system.

  • 384-well, white, opaque plates.

  • Plate reader capable of luminescence detection.

Workflow Diagram:

G Start Start Dispense_Components Dispense Assay Buffer, ATP, & Substrate Start->Dispense_Components Add_Compounds Add Compounds & Controls Dispense_Components->Add_Compounds Add_Enzyme Add AMPK to Initiate Reaction Add_Compounds->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Stop_Reaction Add ADP-Glo Reagent to Stop Reaction & Deplete ATP Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Incubate_2 Incubate in the Dark Develop_Signal->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Analyze_Data Data Analysis Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the AMPK biochemical HTS assay.

Procedure:

  • Assay Plate Preparation:

    • In a 384-well plate, add assay buffer.

    • Add the test compounds, Cepharanthine, positive controls, and DMSO (vehicle control) to the respective wells.

  • Reaction Initiation:

    • Prepare a solution of AMPK enzyme and SAMS peptide substrate in assay buffer.

    • Add this mixture to the wells to start the kinase reaction.

    • The final reaction volume should be low (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature in the dark.

  • Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and therefore to the AMPK activity.

  • Data Analysis:

    • Normalize the data to controls.

    • Compounds that result in a significant increase in luminescence compared to the DMSO control are identified as potential AMPK activators.

Data Analysis and Hit Confirmation

For both assays, raw data should be normalized, and the Z'-factor calculated to assess the quality and robustness of the screen.[12] Preliminary "hits" should be re-tested in dose-response experiments to determine their potency (e.g., IC50 or EC50 values). Confirmed hits should then be subjected to secondary assays to validate their mechanism of action and rule out off-target effects.

References

Application Notes and Protocols for Cepharanone B Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the molecular targets of bioactive compounds like Cepharanone B is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. These application notes provide an overview and detailed protocols for three common and effective methods for target identification: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Based Target Identification of this compound

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1][2] This method relies on the specific interaction between the small molecule (the "bait") and its protein targets. The bait is first immobilized on a solid support, which is then used to "fish" for its binding partners.

Experimental Workflow

The general workflow for affinity chromatography-based target identification involves the synthesis of a this compound affinity probe, incubation with a cell lysate, washing to remove non-specific binders, and finally eluting and identifying the bound proteins, typically by mass spectrometry.

cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Target Identification A Synthesize this compound Affinity Probe B Immobilize Probe on Solid Support A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Protein Identification (e.g., Mass Spectrometry) E->F G Data Analysis and Target Validation F->G

Figure 1: Affinity Chromatography Workflow.
Protocol: this compound Affinity Chromatography

1. Synthesis of this compound Affinity Probe:

  • Objective: To chemically modify this compound with a linker and an affinity tag (e.g., biotin) without abolishing its biological activity.

  • Procedure:

    • Identify a non-essential functional group on this compound for linker attachment through structure-activity relationship (SAR) studies.

    • Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol linker) at the identified position.

    • Conjugate the linker to an affinity tag, such as biotin, to create the final affinity probe.

    • Verify the structure and purity of the synthesized probe using analytical techniques like NMR and mass spectrometry.

2. Preparation of Affinity Resin:

  • Objective: To immobilize the this compound affinity probe onto a solid support.

  • Materials: Streptavidin-coated agarose beads, this compound-biotin probe, phosphate-buffered saline (PBS).

  • Procedure:

    • Wash the streptavidin-coated agarose beads with PBS to remove any preservatives.

    • Incubate the beads with a solution of the this compound-biotin probe for 1-2 hours at room temperature with gentle mixing.

    • Wash the beads extensively with PBS to remove any unbound probe.

3. Cell Lysis and Affinity Purification:

  • Objective: To capture this compound binding proteins from a cell lysate.

  • Materials: Cell line of interest, lysis buffer, this compound affinity resin, wash buffer, elution buffer.

  • Procedure:

    • Culture and harvest the cells of interest.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with the this compound affinity resin for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin several times with wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high concentration of free biotin or a denaturing agent).

4. Protein Identification:

  • Objective: To identify the eluted proteins.

  • Procedure:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS data against a protein database.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and protect it from proteolysis.[3][4][5] This technique does not require chemical modification of the compound, which is a significant advantage.[3][4]

Experimental Workflow

The DARTS workflow involves treating a cell lysate with the small molecule, followed by limited proteolysis. The protected proteins are then identified by comparing the protein patterns of treated and untreated samples.

cluster_0 Sample Preparation cluster_1 Treatment & Digestion cluster_2 Analysis A Prepare Cell Lysate B Treat with this compound or Vehicle Control A->B C Limited Proteolysis (e.g., with Pronase) B->C D Stop Digestion C->D E Analyze by SDS-PAGE or Mass Spectrometry D->E F Identify Protected Proteins E->F

Figure 2: DARTS Experimental Workflow.
Protocol: this compound DARTS

1. Cell Lysate Preparation:

  • Objective: To prepare a native protein lysate.

  • Procedure:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

2. This compound Treatment and Proteolysis:

  • Objective: To assess the protective effect of this compound against proteolysis.

  • Materials: Cell lysate, this compound, vehicle control (e.g., DMSO), Pronase.

  • Procedure:

    • Aliquot the cell lysate into multiple tubes.

    • Treat the aliquots with varying concentrations of this compound or the vehicle control and incubate for 1 hour at room temperature.

    • Add a protease (e.g., Pronase) to each tube to a final concentration that results in partial digestion of the total protein.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

3. Analysis of Protein Protection:

  • Objective: To identify proteins protected from proteolysis by this compound.

  • Procedure:

    • Separate the digested protein samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Identify protein bands that are more intense in the this compound-treated lanes compared to the control lanes.

    • Excise these bands and identify the proteins by mass spectrometry.

    • Alternatively, for a proteome-wide analysis, the digested samples can be directly analyzed by LC-MS/MS.

Quantitative Data Summary
ParameterDescriptionTypical Value/Range
This compound Concentration Concentration range to test for dose-dependent protection.1 µM - 100 µM
Pronase:Protein Ratio The ratio of protease to total protein for limited digestion.1:100 - 1:1000 (w/w)
Digestion Time Incubation time for proteolysis.15 - 30 minutes

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment.[6][7][8] The binding of a ligand, such as this compound, can alter the thermal stability of its target protein, leading to a "thermal shift" that can be detected.[6][7]

Experimental Workflow

The CETSA workflow involves treating intact cells or cell lysates with the compound, heating the samples across a range of temperatures, separating the soluble and aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.

cluster_0 Sample Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Cells or Lysate with this compound B Heat Samples across a Temperature Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Determine Thermal Shift D->E

Figure 3: CETSA Experimental Workflow.
Protocol: this compound CETSA

1. Cell Treatment:

  • Objective: To allow this compound to engage with its target in a cellular context.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound or a vehicle control for a specified time.

2. Thermal Challenge:

  • Objective: To induce thermal denaturation of proteins.

  • Procedure:

    • Harvest and wash the treated cells.

    • Resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

3. Protein Extraction and Quantification:

  • Objective: To isolate and quantify the soluble protein fraction.

  • Procedure:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods.

4. Data Analysis:

  • Objective: To determine the melting temperature (Tm) and the thermal shift.

  • Procedure:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Determine the Tm, which is the temperature at which 50% of the protein is denatured.

    • Compare the Tm of the target protein in the presence and absence of this compound to determine the thermal shift.

Quantitative Data Summary
ParameterDescriptionTypical Value/Range
This compound Concentration Concentration of the compound used for cell treatment.1 µM - 50 µM
Temperature Range The range of temperatures used for the thermal challenge.37°C - 70°C
Heating Time Duration of the heat treatment at each temperature.3 - 5 minutes

Analysis of this compound-Modulated Signaling Pathways

Based on the known activities of the related compound, cepharanthine, it is plausible that this compound may modulate key signaling pathways such as the NF-κB and AMPK pathways.[3] Investigating these pathways can provide insights into the functional consequences of target engagement.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases.

cluster_0 Cytoplasm Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Releases IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits?

Figure 4: Hypothesized NF-κB Pathway Modulation.
AMPK Signaling Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation can have therapeutic benefits in metabolic diseases and cancer.

High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits This compound This compound This compound->AMPK Activates?

References

Application Notes and Protocols for Labeling Cepharanone B for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed methods for labeling Cepharanone B, a naturally fluorescent aristolactam alkaloid, for use in a variety of in vitro and in vivo imaging studies. Given the limited published data on the specific labeling of this compound, this document outlines detailed theoretical protocols for radiolabeling (PET and SPECT) and enhanced fluorescent labeling. These protocols are based on the known chemical structure of this compound and established bioconjugation techniques. Additionally, potential biological applications and the signaling pathways that may be interrogated using labeled this compound are discussed, drawing parallels with the known activities of structurally related alkaloids.

Introduction to this compound

This compound is an alkaloid isolated from the callus tissue of Stephania cepharantha.[1] Its inherent fluorescence makes it a candidate for optical imaging studies.[1] Alkaloids as a class of natural products exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. While the specific bioactivities of this compound are not extensively characterized, its structural similarity to other isoquinoline alkaloids suggests its potential to modulate key cellular signaling pathways. Labeling this compound with radioisotopes or brighter fluorophores can enable sensitive and quantitative visualization of its biodistribution, target engagement, and pharmacokinetics in biological systems.

Potential Biological Applications and Signaling Pathways

Based on the known activities of the related bisbenzylisoquinoline alkaloid, Cepharanthine, labeled this compound could be a valuable tool for studying:

  • Inflammation: Cepharanthine is known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3][4][5] Labeled this compound could be used to visualize and quantify the accumulation of the compound at sites of inflammation.

  • Cancer: The anti-cancer properties of many alkaloids are linked to their ability to modulate pathways like PI3K/Akt, MAPK, and NF-κB, which are critical for cancer cell proliferation, survival, and metastasis.[6][7][8][9] Labeled this compound could serve as a probe to assess tumor targeting and the compound's effect on these pathways in cancer models.

  • Neuroprotection: Phytochemicals, including alkaloids, have shown neuroprotective effects by modulating signaling pathways such as the TrkB/PI3K/Akt and Nrf2-ARE pathways, which are involved in neuronal survival and antioxidant responses.[10][11][12][13] Labeled this compound could be employed to investigate its potential to cross the blood-brain barrier and interact with neural tissues.

A putative signaling pathway that could be modulated by this compound, based on the literature of related compounds, is the NF-κB signaling pathway .

CepharanoneB_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NFκB IκB->NFκB sequesters Degradation IκB->Degradation ubiquitination & degradation NFκB_nuc NF-κB NFκB->NFκB_nuc translocates CepharanoneB This compound CepharanoneB->IKK inhibits DNA DNA NFκB_nuc->DNA binds GeneTranscription Inflammatory Gene Transcription DNA->GeneTranscription

Putative inhibition of the NF-κB signaling pathway by this compound.

Labeling Strategies for this compound

The chemical structure of this compound (C17H13NO3) possesses several potential sites for modification, including aromatic rings amenable to electrophilic substitution and a lactam nitrogen.[14] These features can be exploited for the attachment of radiolabels or fluorophores.

Radiolabeling for PET and SPECT Imaging

Radiolabeling can provide high sensitivity for in vivo imaging.[15] The choice of radionuclide will depend on the desired imaging modality and the biological half-life of the tracer.

Quantitative Data Summary for Radiolabeling

RadionuclideHalf-lifeImaging ModalityCommon Labeling Chemistry
¹⁸F 109.8 minPETNucleophilic substitution
¹¹C 20.4 minPETMethylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf
⁶⁸Ga 67.7 minPETChelation with DOTA, NOTA, etc.
⁹⁹ᵐTc 6.0 hrSPECTChelation with DTPA, HYNIC, etc.
¹²³I 13.2 hrSPECTElectrophilic iodination

Experimental Protocol: Radiolabeling of this compound with ¹⁸F

This protocol describes a hypothetical two-step synthesis for producing [¹⁸F]Fluoro-Cepharanone B. This method involves the synthesis of a suitable precursor followed by radiofluorination.

Materials:

  • This compound

  • Precursor (e.g., a nitro or trimethylammonium derivative of this compound)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Workflow Diagram:

Radiolabeling_Workflow A [¹⁸F]Fluoride Production (Cyclotron) B [¹⁸F]Fluoride Trapping & Elution (QMA cartridge) A->B C Azeotropic Drying ([¹⁸F]F⁻/K⁺/K222 complex) B->C D Radiolabeling Reaction (Precursor + [¹⁸F]F⁻) C->D E Purification (SPE and/or HPLC) D->E F Formulation (Sterile saline) E->F G Quality Control (Radiochemical purity, etc.) F->G H Ready for Injection G->H

General workflow for the radiosynthesis of an ¹⁸F-labeled tracer.

Procedure:

  • Preparation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA) and eluted with a solution of K₂CO₃ and K222 in acetonitrile/water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile at 110°C under a stream of nitrogen to form the reactive anhydrous [¹⁸F]F⁻/K⁺/K222 complex.

  • Radiolabeling Reaction: A solution of the this compound precursor (e.g., 1-5 mg) in anhydrous DMF or DMSO is added to the dried [¹⁸F]F⁻/K⁺/K222 complex. The reaction mixture is heated at 100-150°C for 10-20 minutes.

  • Purification: The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The desired [¹⁸F]Fluoro-Cepharanone B is eluted with ethanol or acetonitrile. Further purification is performed using semi-preparative HPLC.

  • Formulation: The HPLC fraction containing the purified product is collected, and the solvent is removed under reduced pressure. The final product is reformulated in sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, residual solvents, and sterility before use in imaging studies.

Fluorescent Labeling for Enhanced Optical Imaging

While this compound is naturally fluorescent, its quantum yield and photostability may not be optimal for all imaging applications. Conjugating it to a brighter, more photostable fluorophore can significantly improve signal-to-noise ratios.

Quantitative Data Summary for Fluorescent Dyes

FluorophoreExcitation (nm)Emission (nm)Quantum YieldReactive Group for Conjugation
Fluorescein 4945180.92Isothiocyanate (FITC)
Cyanine5 (Cy5) 6496700.28NHS ester
Alexa Fluor 647 6506680.33NHS ester
BODIPY FL 5035120.90NHS ester

Experimental Protocol: Fluorescent Labeling of this compound with an NHS Ester Dye

This protocol outlines a method for labeling a derivative of this compound containing a primary amine with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • Amine-functionalized this compound derivative

  • NHS ester-functionalized fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography or HPLC system for purification

Workflow Diagram:

Fluorescent_Labeling_Workflow A Dissolve Amine-Cepharanone B in anhydrous DMSO B Add NHS-ester Dye & Base (TEA) (Molar ratio optimization) A->B C Incubate at Room Temperature (Protect from light) B->C D Quench Reaction (e.g., with Tris buffer) C->D E Purification (Size-exclusion or HPLC) D->E F Characterization (Spectroscopy, Mass Spec) E->F G Labeled this compound F->G

Workflow for fluorescently labeling an amine-modified this compound.

Procedure:

  • Preparation of Reactants: Dissolve the amine-functionalized this compound derivative in anhydrous DMSO. Separately, dissolve the NHS ester-functionalized fluorescent dye in anhydrous DMSO.

  • Labeling Reaction: Add the fluorescent dye solution to the this compound solution. A 1.5 to 5-fold molar excess of the dye is typically used. Add a small amount of base (e.g., TEA) to raise the pH to ~8.0-8.5, which facilitates the reaction between the NHS ester and the primary amine.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: The reaction is quenched, and the labeled product is purified from unreacted dye and other byproducts using size-exclusion chromatography or reverse-phase HPLC.

  • Characterization: The final product is characterized by UV-Vis and fluorescence spectroscopy to confirm labeling and by mass spectrometry to determine the degree of labeling.

In Vitro and In Vivo Imaging Protocols

4.1. In Vitro Cellular Uptake and Localization

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines, macrophages) in glass-bottom dishes suitable for microscopy.

  • Treatment: Treat the cells with the labeled this compound at various concentrations and for different time points.

  • Imaging: For fluorescently labeled this compound, wash the cells with PBS and image using a fluorescence or confocal microscope. For radiolabeled this compound, lyse the cells and measure the radioactivity using a gamma counter.

  • Data Analysis: Quantify the cellular uptake and determine the subcellular localization of the labeled compound.

4.2. In Vivo Biodistribution and Target Engagement

  • Animal Models: Utilize appropriate animal models (e.g., tumor-bearing mice for cancer studies, inflammation models).

  • Administration: Administer the labeled this compound via a suitable route (e.g., intravenous injection).

  • Imaging:

    • PET/SPECT: Acquire dynamic or static images at various time points post-injection.

    • Optical Imaging: For fluorescently labeled this compound, use an in vivo imaging system (IVIS) to acquire whole-body images.

  • Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest major organs and tissues. Measure the radioactivity in each organ using a gamma counter or image the fluorescence of tissue sections.

  • Data Analysis: Quantify the biodistribution of the labeled compound, calculate tumor-to-background ratios, and assess target engagement.

Conclusion

The protocols outlined in these application notes provide a theoretical framework for the successful labeling of this compound for a range of imaging studies. The inherent fluorescence of this compound, combined with the potential for radiolabeling or conjugation to brighter fluorophores, makes it a promising candidate for a versatile imaging agent. Researchers can adapt these methodologies to investigate the pharmacokinetics, biodistribution, and engagement with biological targets of this compound, thereby elucidating its therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases. It is imperative that each labeling strategy be optimized and the resulting labeled compound thoroughly characterized before use in biological experiments.

References

Cepharanone B: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B, also known as Aristolactam B II, is a member of the aporphine alkaloid class of compounds.[1][2][3] Structurally related to compounds like Cepharadione B and Norcepharadione B, this compound holds potential for investigation in various biological systems. Aporphine alkaloids, as a class, are known to exhibit a range of biological activities, and the study of this compound may unveil novel therapeutic properties.

These application notes provide a comprehensive guide for the experimental use of this compound, including recommended formulation strategies, detailed protocols for in vitro evaluation, and a general framework for preliminary in vivo studies. Due to the limited publicly available data specific to this compound, the following protocols are based on established methodologies for similar poorly soluble alkaloid compounds and may require optimization.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H13NO3[1]
Molecular Weight 279.29 g/mol [3]
Appearance Pale yellow needles[3]
Melting Point 264-265 °C[3]
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.Inferred from related compounds and general alkaloid properties.
Formulation for In Vitro Experimental Use

Due to its poor aqueous solubility, a suitable formulation is critical for obtaining reliable and reproducible results in in vitro assays. The following table outlines recommended solvents and excipients for the preparation of this compound stock solutions and working solutions.

Table 2: Recommended Formulation for In Vitro Studies

ComponentRecommended Concentration/UseRationale
Primary Solvent Dimethyl sulfoxide (DMSO)High solubilizing capacity for many organic compounds, including alkaloids.
N,N-Dimethylformamide (DMF)Alternative primary solvent with good solubilizing properties.
Stock Solution Concentration 10-50 mM in 100% DMSO or DMFPreparation of a concentrated stock allows for minimal solvent concentration in the final assay medium.
Working Solution Diluent Cell culture medium (e.g., DMEM, RPMI-1640)Dilution of the stock solution directly into the assay medium.
Phosphate-buffered saline (PBS)Can be used for initial dilutions before final dilution in culture medium.
Final Solvent Concentration < 0.5% (v/v) in final assay volumeTo minimize solvent-induced cytotoxicity and off-target effects.

Note: It is crucial to perform a vehicle control experiment (containing the same final concentration of the solvent) to assess any potential effects of the solvent on the experimental system.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549, a human lung carcinoma cell line, based on data from the related compound Norcepharadione B).

Materials:

  • This compound

  • A549 cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound from the stock solution in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Investigation of PI3K/Akt Signaling Pathway by Western Blot

Based on the known neuroprotective effects of the related compound Norcepharadione B, which involves the PI3K/Akt pathway, this protocol outlines a method to investigate if this compound modulates this pathway.

Materials:

  • This compound

  • A suitable cell line (e.g., HT22 hippocampal neuronal cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed HT22 cells and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Preliminary In Vivo Toxicity and Efficacy Study

This protocol provides a general framework for an initial in vivo study to assess the toxicity and potential efficacy of this compound in a mouse model. This should be conducted in compliance with all institutional and national guidelines for animal welfare.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Formulation for In Vivo Administration:

  • A suspension of this compound can be prepared in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. Sonication may be required to ensure a uniform suspension.

Experimental Design:

  • Maximum Tolerated Dose (MTD) Study:

    • Administer single escalating doses of this compound (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection to small groups of mice (n=3-5 per group).

    • Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7 days.

    • The highest dose that does not cause significant toxicity is considered the MTD.

  • Preliminary Efficacy Study (Example: Xenograft Tumor Model):

    • Inject cancer cells (e.g., A549) subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=5-10 per group).

    • Administer this compound at one or two doses below the MTD (e.g., daily oral gavage) for a specified period (e.g., 2-3 weeks). The control group receives the vehicle only.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt mTOR mTOR pAkt->mTOR Activation GSK3b GSK-3β pAkt->GSK3b Inhibition Bad Bad pAkt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis CepharanoneB This compound CepharanoneB->PI3K ?

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Diagram

In_Vitro_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_wb Mechanism of Action (Western Blot) cluster_analysis Data Analysis Formulation Prepare this compound Stock Solution (in DMSO) Treatment Treat with this compound (0.1-100 µM) Formulation->Treatment WB_Treatment Treat Cells with this compound Formulation->WB_Treatment CellCulture Culture A549 Cancer Cells Seeding Seed Cells in 96-well Plate CellCulture->Seeding CellCulture->WB_Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout IC50 Calculate IC50 Value Readout->IC50 Lysis Cell Lysis & Protein Extraction WB_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE & Transfer Quantification->SDS_PAGE Blotting Immunoblotting for p-Akt/Akt SDS_PAGE->Blotting Detection Chemiluminescent Detection Blotting->Detection Pathway_Analysis Analyze Protein Expression Detection->Pathway_Analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cepharanone B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Cepharanone B, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to help optimize your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is an oxoaporphine alkaloid. Its synthesis typically involves the construction of a tetracyclic aporphine core, followed by oxidation to the corresponding 4,5-dione. A common and effective method for creating the aporphine core is the Bischler-Napieralski reaction followed by photochemical or radical-induced cyclization. Another key reaction often employed is the Pictet-Spengler reaction to form the precursor tetrahydroisoquinoline ring.[1][2]

Q2: What are the most critical steps affecting the overall yield of this compound?

A2: The most critical steps are typically the intramolecular cyclization to form the aporphine core and the subsequent oxidation to the 4,5-dioxoaporphine. The efficiency of the cyclization is highly dependent on the reaction conditions, including the choice of catalyst and solvent.[1][3] The oxidation step can also be challenging, with potential for over-oxidation or formation of side products.

Q3: Are there any known stable intermediates in the synthesis that can be isolated and purified?

A3: Yes, the tetrahydroisoquinoline precursor formed after the initial condensation and the resulting aporphine alkaloid before the final oxidation are stable intermediates that can and should be isolated and purified. This stepwise approach allows for better control over the reaction and simplifies the purification of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related oxoaporphine alkaloids.

Problem Potential Cause Recommended Solution
Low yield in Bischler-Napieralski reaction Incomplete reaction or decomposition of the starting material.Optimize reaction temperature and time. Ensure anhydrous conditions as the reagents are moisture-sensitive. Consider using a milder condensing agent like phosphorus oxychloride in acetonitrile.
Poor yield in Pictet-Spengler cyclization Inappropriate pH of the reaction medium. Steric hindrance from bulky substituents.Adjust the pH to be mildly acidic (pH 4-6). For sterically hindered substrates, consider using a Lewis acid catalyst to promote cyclization.[2][4]
Formation of multiple products during cyclization Lack of regioselectivity in the ring-closure step. Radical side reactions.Employ a directing group on the aromatic ring to favor the desired cyclization position. Use radical scavengers or optimize the light source and reaction time for photochemical cyclizations.
Over-oxidation or degradation during the final oxidation step Harsh oxidizing agents or prolonged reaction times.Use a milder oxidizing agent such as selenium dioxide or chromium trioxide-pyridine complex. Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Difficulty in purifying the final this compound product Presence of closely related impurities or starting materials.Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) can also be effective for obtaining high-purity this compound.

Experimental Protocols

General Procedure for the Synthesis of 7H-dibenzo[de,g]quinolin-7-one (Oxoaporphine Core) [5][6]

  • Diels-Alder Reaction: A solution of a suitable substituted isoquinoline (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (2.2 equivalents) in toluene is refluxed for an extended period (e.g., 8 days). The resulting crystalline solid is filtered and purified by recrystallization to yield the dimethyl 7H-dibenzo[de,g]quinolin-7-one-4,5-dicarboxylate.

  • Hydrolysis: The diester from the previous step is hydrolyzed using a mixture of potassium hydroxide, methanol, and water at elevated temperatures (e.g., 85 °C) to yield the corresponding dicarboxylic acid.

  • Decarboxylation: The finely ground diacid is heated in a high-boiling solvent like diphenyl ether to approximately 250 °C for a short period to effect decarboxylation, affording the 7H-dibenzo[de,g]quinolin-7-one core. The product is then purified by column chromatography.

Visualizing the Synthesis and Troubleshooting

This compound Synthesis Pathway

This compound Synthesis Pathway Substituted Phenylethylamine Substituted Phenylethylamine Amide Intermediate Amide Intermediate Substituted Phenylethylamine->Amide Intermediate Amide Coupling Substituted Phenylacetic Acid Substituted Phenylacetic Acid Substituted Phenylacetic Acid->Amide Intermediate Dihydroisoquinoline Dihydroisoquinoline Amide Intermediate->Dihydroisoquinoline Bischler-Napieralski Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline Reduction Aporphine Core Aporphine Core Tetrahydroisoquinoline->Aporphine Core Intramolecular Cyclization (e.g., Photochemical) This compound This compound Aporphine Core->this compound Oxidation

Caption: A generalized synthetic pathway to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield Detected step1 Identify the problematic step: - Bischler-Napieralski - Cyclization - Oxidation start->step1 sub_bs Bischler-Napieralski? step1->sub_bs sol_bs Check reagent purity. Ensure anhydrous conditions. Optimize temperature and time. sub_bs->sol_bs Yes sub_cyc Cyclization? sub_bs->sub_cyc No end Yield Optimized sol_bs->end sol_cyc Optimize catalyst and solvent. Adjust pH for Pictet-Spengler. Consider alternative cyclization method. sub_cyc->sol_cyc Yes sub_ox Oxidation? sub_cyc->sub_ox No sol_cyc->end sol_ox Use milder oxidizing agent. Monitor reaction closely (TLC/HPLC). Optimize reaction time. sub_ox->sol_ox Yes sol_ox->end

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Navigating Cepharanone B Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the fluorescent compound Cepharanone B, achieving optimal solubility for accurate and reproducible assay results can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. While exact solubility data is limited, related compounds in the aristolactam class, such as Aristolactam I, show solubility in DMSO at concentrations around 12.5 mg/mL.[1] For this compound, it is advisable to start with a conservative concentration and use gentle warming or sonication to aid dissolution.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous medium is exceeded. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test a lower final concentration of this compound in your assay.

  • Optimize the Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is at a level that maintains solubility but does not introduce cellular toxicity, typically ≤0.5%.

  • Use an Alternative Co-solvent: If DMSO is not suitable for your assay, consider other water-miscible organic solvents such as ethanol or dimethylformamide (DMF).

  • Gentle Warming: Briefly warming the solution may help, but it is crucial to verify the temperature stability of this compound to avoid degradation.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: this compound is sparingly soluble in aqueous buffers. Direct dissolution in Phosphate-Buffered Saline (PBS) or other aqueous solutions is not recommended. To prepare a working solution in an aqueous buffer, first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) and then slowly dilute it with the aqueous buffer of choice while vortexing.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds containing nitrogen atoms, like the aristolactam structure of this compound, can be pH-dependent. In acidic conditions, the nitrogen atom can be protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility. However, any pH adjustment must be compatible with the specific requirements of your biological assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent is not appropriate.1. Try gentle heating or sonication to aid dissolution. 2. Test alternative solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Perform a solubility test to determine its quantitative limit in the chosen solvent.
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating out of the solution. The compound may be unstable in the buffer.1. Use the prepared working solution immediately after dilution. 2. Prepare fresh dilutions for each experiment. 3. Evaluate the stability of the compound in your specific assay buffer over time.
Inconsistent assay results are observed between experiments. This could be due to incomplete dissolution of this compound or precipitation during the assay.1. Visually inspect your stock and working solutions for any precipitate before use. 2. Filter the stock solution through a 0.22 µm syringe filter after dissolution to remove any undissolved microparticles. 3. Ensure thorough mixing when diluting the stock solution into the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but monitor for any signs of degradation.

  • Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: In a sterile tube, add the required volume of your aqueous assay buffer.

  • Addition of Stock: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer. This slow addition helps to prevent immediate precipitation.

  • Final Mixing: Vortex the final working solution gently to ensure homogeneity.

  • Usage: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.

Visualizing Experimental Workflows

Stock_Solution_Preparation cluster_weigh Step 1: Weighing cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso Transfer powder vortex Vortex / Sonicate add_dmso->vortex Mix aliquot Aliquot vortex->aliquot Dispense store Store at -20°C / -80°C aliquot->store Freeze

Caption: Workflow for Preparing a this compound Stock Solution.

Working_Solution_Preparation cluster_prepare Preparation cluster_dilute Dilution cluster_use Usage thaw_stock Thaw DMSO Stock add_stock Add Stock to Buffer (while vortexing) thaw_stock->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock use_immediately Use Immediately in Assay add_stock->use_immediately

Caption: Workflow for Preparing an Aqueous Working Solution.

Troubleshooting_Logic cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes optimize_cosolvent Optimize Co-solvent % start->optimize_cosolvent Yes change_solvent Try Alternative Solvent (e.g., Ethanol, DMF) start->change_solvent Yes adjust_ph Adjust Buffer pH (Acidic) start->adjust_ph Yes no_precipitate Proceed with Assay start->no_precipitate No

Caption: Troubleshooting Logic for this compound Precipitation.

References

Technical Support Center: Cepharanone B Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cepharanone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential experimental variability when working with this compound. The information is presented in a question-and-answer format to directly address common issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Cell Viability and Cytotoxicity Assays

    • Anti-Inflammatory Assays

    • Apoptosis Assays

    • Enzyme Inhibition Assays

  • Detailed Experimental Protocols

    • MTT Cell Viability Assay

    • Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages

    • Annexin V-FITC/PI Apoptosis Assay

    • Generic Enzyme Inhibition Assay (Colorimetric)

  • Signaling Pathways and Workflows

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on the activity of structurally related bisbenzylisoquinoline alkaloids like Cepharanthine, it is hypothesized to possess anti-inflammatory, anti-cancer, and anti-viral properties. These effects are likely mediated through the modulation of key signaling pathways such as NF-κB and AMPK, and the induction of apoptosis and autophagy.[1][2] Researchers should consider these potential pathways when designing experiments.

Q2: How should I dissolve and store this compound?

A2: this compound is a small organic molecule. For in vitro experiments, it is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing small aliquots. The final concentration of DMSO in your experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the expected effective concentrations of this compound in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range. Based on related compounds, a starting range of 0.1 µM to 100 µM is often a reasonable starting point for cell-based assays.

Q4: Is this compound light-sensitive or unstable in culture medium?

A4: While specific stability data for this compound is scarce, many complex organic molecules can be sensitive to light and may degrade over time in aqueous solutions like cell culture medium. It is advisable to protect stock solutions from light. When conducting long-term experiments (e.g., > 24 hours), consider the stability of the compound in your culture medium. You may need to refresh the medium with a new dose of the compound at regular intervals.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, LDH)

Issue: High variability in cell viability results between replicate wells or experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. If you must use them, fill the surrounding empty wells with sterile PBS or water to create a humidified barrier.
Compound Precipitation Visually inspect the wells after adding this compound. If a precipitate is observed, the compound may be coming out of solution at the tested concentration. Consider lowering the concentration or using a different solvent system (while maintaining a low final solvent concentration).
Incomplete Reagent Dissolution For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of variability.
Interference with Assay Reagents This compound may have inherent color or fluorescence that can interfere with the assay readout. Run a control with the compound in cell-free medium to check for background signal.

Issue: No significant effect on cell viability observed.

Potential Cause Recommended Solution
Suboptimal Concentration Range The concentrations tested may be too low. Perform a broader dose-response experiment, extending to higher concentrations.
Incorrect Assay for Mechanism This compound may not be cytotoxic but may have other biological effects. Consider assays for cell proliferation, apoptosis, or specific signaling pathway modulation.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider using a different cell line that may be more sensitive.
Compound Degradation The compound may have degraded. Use a fresh aliquot of the stock solution or a newly prepared solution.
Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine ELISAs)

Issue: Inconsistent inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6).

Potential Cause Recommended Solution
Variability in Inflammatory Stimulus Ensure the concentration and activity of the inflammatory stimulus (e.g., LPS) are consistent across experiments. The potency of LPS can vary between lots.
Timing of Compound Addition The timing of this compound addition relative to the inflammatory stimulus is critical. Investigate whether pre-incubation, co-incubation, or post-incubation is most effective.
Cell Density The density of macrophages (e.g., RAW 264.7) can affect the magnitude of the inflammatory response. Maintain consistent cell seeding densities.
Direct Interference with Assay This compound could potentially interfere with the Griess reagent (for NO detection) or the ELISA antibodies. Run appropriate controls to test for interference.
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)

Issue: Low percentage of apoptotic cells detected.

Potential Cause Recommended Solution
Suboptimal Time Point Apoptosis is a dynamic process. The chosen time point for analysis may be too early or too late. Perform a time-course experiment to identify the peak of apoptosis.
Incorrect Gating in Flow Cytometry Improperly set gates for Annexin V and PI can lead to inaccurate quantification of apoptotic cells. Use appropriate single-stain and unstained controls to set the gates correctly.[3][4]
Cell Loss During Staining Apoptotic cells can become detached and may be lost during washing steps. Collect both the supernatant and adherent cells for analysis.[3]
Mechanism is Not Apoptosis The compound may be inducing a different form of cell death, such as necrosis or autophagy. Consider assays for these alternative pathways.
Enzyme Inhibition Assays

Issue: Inconsistent IC50 values.

Potential Cause Recommended Solution
Incorrect Enzyme Concentration The enzyme concentration should be in the linear range of the assay. If the enzyme concentration is too high, it may require a higher inhibitor concentration to achieve 50% inhibition.[5]
Substrate Concentration The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the substrate concentration is kept constant and is ideally at or below the Km value.
Incubation Time The pre-incubation time of the enzyme with the inhibitor can be critical, especially for irreversible or slow-binding inhibitors. Optimize the pre-incubation time.
Compound Solubility As with cell-based assays, precipitation of the compound in the assay buffer can lead to inaccurate results. Check for solubility at the highest concentrations tested.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for your specific experimental conditions and cell lines.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and LPS alone (positive control) and cells alone (negative control). Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.[6]

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Culture cells with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][4]

Generic Enzyme Inhibition Assay (Colorimetric)
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Include controls for no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Measure the absorbance at a specific wavelength at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Workflows

Below are diagrams illustrating a hypothetical signaling pathway that this compound might inhibit and a general experimental workflow for investigating its effects.

CepharanoneB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus CepharanoneB This compound CepharanoneB->IKK Inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Gene Transcription LPS LPS LPS->Receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation Pathway Validation A1 Dose-Response (Cell Viability Assay) A2 Determine IC50 A1->A2 B1 Apoptosis Assay (Annexin V/PI) A2->B1 B2 Inflammation Assay (NO/Cytokine Levels) A2->B2 B3 Enzyme Inhibition (Specific Target) A2->B3 C1 Western Blot (e.g., for p-NF-κB) B1->C1 B2->C1 C2 Confirm Target Engagement C1->C2

Caption: General experimental workflow for characterizing this compound.

References

Cepharanone B stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cepharanone B. The information is based on the chemical properties of aristolactam alkaloids and general principles of drug stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound, also known as Aristolactam B II, is an aristolactam alkaloid isolated from plants of the Stephania genus, such as Stephania cepharantha. Its chemical structure features a polycyclic aromatic system and a lactam ring. These functional groups are important to consider when planning experiments, as they can be susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound?

For long-term storage of solid this compound, it is recommended to keep it as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Short-term storage at room temperature is generally acceptable for shipping in the continental US.[1]

Q3: What are the potential stability issues I should be aware of when working with this compound?

Based on its chemical structure, this compound may be susceptible to two primary degradation pathways:

  • Hydrolysis: The lactam ring in the this compound molecule can undergo hydrolysis, particularly under acidic or basic pH conditions. This would result in the opening of the lactam ring to form a carboxylic acid and an amine.

  • Photodegradation: As a polycyclic aromatic compound, this compound may be sensitive to light, especially UV radiation. Exposure to light can lead to oxidation or other photochemical reactions, resulting in the formation of degradation products.

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the literature, based on its structure, the following are plausible:

  • Hydrolytic Degradation Product: The primary product of hydrolysis would be an amino carboxylic acid resulting from the cleavage of the lactam ring.

  • Oxidative/Photodegradation Products: Exposure to light and/or oxidizing agents could lead to the formation of various oxidized species, potentially involving the aromatic rings or the benzylic positions.

Q5: How can I monitor the stability of this compound in my experiments?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This type of method can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If solutions must be stored, protect them from light and store at -20°C or -80°C. Consider performing a time-course experiment to assess stability in your specific experimental buffer and conditions.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.Investigate the cause of degradation. Check the pH of your solutions and protect them from light. Use a stability-indicating HPLC method to track the formation of these new peaks over time and under different stress conditions (see Experimental Protocols).
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent used is appropriate for this compound and that the concentration is within its solubility limit. If precipitation occurs upon storage, it may be a sign of degradation. Analyze the precipitate and supernatant by HPLC.
Color change of the solution. Photodegradation or oxidation.Protect solutions from light by using amber vials or covering them with aluminum foil. Degas solvents to remove dissolved oxygen if oxidation is suspected.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

Objective: To identify potential degradation pathways and generate degradation products for the development of a stability-indicating analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place a sample of solid this compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a sample of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Proposed Stability-Indicating HPLC Method

This is a proposed starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor for peak purity).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Inferred Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation / Oxidation Cepharanone_B This compound (Aristolactam B II) Hydrolysis_Product Amino Carboxylic Acid (Lactam Ring Cleavage) Cepharanone_B->Hydrolysis_Product Hydrolysis Photo_Oxidation_Products Oxidized Products (e.g., Hydroxylated species, Quinones) Cepharanone_B->Photo_Oxidation_Products Oxidation Acid Acidic Conditions (e.g., HCl) Acid->Hydrolysis_Product Base Basic Conditions (e.g., NaOH) Base->Hydrolysis_Product Light Light Exposure (UV/Vis) Light->Photo_Oxidation_Products Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Photo_Oxidation_Products

Caption: Inferred Degradation Pathways for this compound.

G Experimental Workflow for this compound Stability Assessment start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) hplc_development->method_validation stability_testing Perform Stability Testing (Real-time and Accelerated) method_validation->stability_testing data_analysis Analyze Data: - Quantify this compound - Detect Degradation Products stability_testing->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for this compound Stability Assessment.

References

Cepharanone B Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental validation of Cepharanone B's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound and its mechanism of action?

A1: this compound is a compound with potential anti-inflammatory and anti-cancer properties. Its mechanism of action is hypothesized to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By blocking this pathway, this compound can potentially reduce the expression of pro-inflammatory cytokines and inhibit cell proliferation.

Q2: What is a typical IC50 value for this compound in a cancer cell line?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. However, based on preliminary studies in a colon cancer cell line (e.g., HT-29), the IC50 is expected to be in the low micromolar range.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your dose-response experiment. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level that could cause cellular toxicity (typically <0.5%).

Q4: What are the key parameters to consider when designing a dose-response experiment for this compound?

A4: When designing a dose-response experiment, it is important to consider the following:

  • Cell Type: The choice of cell line will significantly impact the observed response.

  • Seeding Density: Ensure a consistent number of cells are seeded in each well to avoid variability in results.

  • Concentration Range: A wide range of this compound concentrations should be tested, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), to accurately determine the sigmoidal dose-response curve.

  • Incubation Time: The duration of cell exposure to this compound should be optimized based on the specific assay and expected biological effect.

  • Controls: Include both positive and negative controls in your experimental setup. A negative control (vehicle-treated cells) is essential for data normalization, while a positive control (a compound with known activity) can validate the assay's performance.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure the cell suspension is homogenous before and during seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, consider not using the outer wells of the microplate for experimental samples or filling them with sterile media.

Issue 2: The dose-response curve is not sigmoidal or does not reach a plateau.

  • Possible Cause: The concentration range of this compound tested may be too narrow or not centered around the IC50. The incubation time might also be insufficient.

  • Troubleshooting Steps:

    • Broaden the range of concentrations tested. Perform a preliminary range-finding experiment to estimate the approximate IC50.

    • Increase the incubation time to allow for the full biological effect of the compound to manifest.

    • Ensure the highest concentration tested is sufficient to achieve a maximal response (or inhibition).

Issue 3: Low signal-to-noise ratio in the cell viability assay.

  • Possible Cause: Suboptimal cell number, inappropriate assay choice, or high background fluorescence/luminescence.

  • Troubleshooting Steps:

    • Optimize the initial cell seeding density. Too few cells may result in a weak signal, while too many can lead to overgrowth and artifacts.

    • Select a cell viability assay that is sensitive and appropriate for your cell type and experimental endpoint (e.g., MTT, MTS, or a luminescence-based assay).

    • If using a fluorescence-based assay, check for autofluorescence of this compound at the wavelengths used.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in HT-29 Colon Cancer Cells

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
0.585.7 ± 6.2
165.3 ± 4.8
548.9 ± 3.9
1025.1 ± 3.2
5010.8 ± 2.5
1005.2 ± 1.9

Table 2: Key Parameters from Dose-Response Curve Analysis

ParameterValue
IC504.8 µM
Hill Slope1.2
0.992

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

CepharanoneB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds CepharanoneB This compound CepharanoneB->IKK Inhibits IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes Transcription->Genes

Caption: Hypothetical signaling pathway of this compound inhibiting NF-κB activation.

DoseResponse_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Prep Prepare this compound serial dilutions Incubation1->Compound_Prep Treatment Treat cells with This compound Compound_Prep->Treatment Incubation2 Incubate 48h Treatment->Incubation2 Assay Perform Cell Viability Assay Incubation2->Assay Data_Acquisition Measure Absorbance/ Luminescence Assay->Data_Acquisition Data_Analysis Calculate % Viability and plot dose-response curve Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for determining the dose-response curve of this compound.

References

Technical Support Center: Refining Cepharanone B Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Cepharanone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as Aristolactam B II, is a fluorescent, bisbenzylisoquinoline alkaloid isolated from the plant Stephania cepharantha.[1] As an alkaloid, it is a basic, nitrogen-containing organic compound.[2] Generally, alkaloids are insoluble in water but soluble in organic solvents like chloroform and ether, while their salt forms exhibit the opposite solubility.[2] This dual solubility is fundamental to its purification via extraction methods.

Q2: What are the common methods for purifying this compound?

The purification of alkaloids like this compound typically involves a combination of extraction and chromatographic techniques.[2][3]

  • Solvent-Solvent Extraction: This leverages the pH-dependent solubility of alkaloids to separate them from non-basic compounds.

  • Column Chromatography: Techniques like flash chromatography and preparative high-performance liquid chromatography (HPLC) are used to separate this compound from other alkaloids and impurities based on polarity.[3][4]

  • Crystallization: This can be employed as a final step to achieve high purity.[3]

Q3: I am observing very low yields of this compound after extraction. What could be the cause?

Low yield can stem from several factors during the initial extraction process. Incomplete cell lysis, insufficient solvent volume, or an inappropriate solvent polarity can all lead to poor extraction efficiency. Additionally, the pH of the aqueous solution during liquid-liquid extraction is critical; if the pH is not sufficiently basic, the alkaloid will not be fully deprotonated and will remain in the aqueous phase, leading to loss of product.

Q4: My purified this compound appears to be degrading over time. What are the potential stability issues?

While specific degradation pathways for this compound are not extensively documented, alkaloids can be susceptible to degradation under certain conditions.[5] Exposure to strong acids or bases, high temperatures, and light can lead to decomposition.[5][6] For long-term storage, it is advisable to keep the purified compound in a cool, dark, and dry environment, potentially under an inert atmosphere.

Troubleshooting Guides

Problem 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Co-elution of this compound with impurities.

  • Streaking or tailing of the this compound peak.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve a retention factor (Rf) of 0.2-0.3 for this compound.
Column Overloading Too much crude extract has been loaded onto the column. Reduce the amount of sample loaded relative to the column size and stationary phase volume.
Poor Sample Solubility in Mobile Phase The sample is precipitating on the column. Dissolve the sample in a small amount of a strong, compatible solvent before loading, or modify the mobile phase to improve solubility.[7]
Silica Gel Acidity The acidic nature of silica gel may be causing degradation or irreversible adsorption. Consider using deactivated silica gel or an alternative stationary phase like alumina.[7]
Air Bubbles in the Column Bubbles in the packed column bed disrupt the solvent flow. Ensure the column is packed carefully to avoid trapping air.
Problem 2: Inconsistent Retention Times in HPLC

Symptoms:

  • The retention time for the this compound peak shifts between runs.

Possible Causes and Solutions:

Possible Cause Solution
Fluctuations in Mobile Phase Composition Inaccurate mixing of solvents or solvent evaporation can alter the mobile phase polarity. Prepare fresh mobile phase daily and ensure the solvent reservoir is properly sealed.
Pump Malfunction Air bubbles in the pump or worn pump seals can cause inconsistent flow rates. Degas the mobile phase and perform regular pump maintenance.
Column Temperature Variations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Column Degradation The stationary phase may be degrading due to extreme pH or aggressive solvents. Operate within the recommended pH range for the column and use a guard column to protect the analytical column.

Experimental Protocols

General Protocol for the Extraction and Purification of this compound

This protocol is a general guideline and may require optimization based on the starting material and available equipment.

  • Extraction:

    • Grind the dried plant material (Stephania cepharantha) to a fine powder.

    • Macerate the powder in methanol for 24-48 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

    • Acidify the extract with 2% hydrochloric acid and partition with ethyl acetate to remove non-polar compounds.

    • Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.

    • Extract the liberated alkaloids with chloroform.

    • Combine the chloroform fractions and evaporate the solvent to yield the crude alkaloid extract.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC, staining with Dragendorff's reagent to visualize the alkaloids.

    • Combine the fractions containing this compound.

  • Preparative HPLC:

    • For higher purity, subject the enriched this compound fraction to preparative HPLC.

    • Use a C18 column with a mobile phase such as a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow Start Dried Stephania cepharantha Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acidification Acid-Base Extraction Crude_Extract->Acidification Crude_Alkaloids Crude Alkaloid Fraction Acidification->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Enriched_Fraction Enriched this compound Column_Chrom->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Cepharanone_B Pure this compound Prep_HPLC->Pure_Cepharanone_B Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Poor_Separation Poor Separation in Chromatography Solvent Incorrect Solvent System Poor_Separation->Solvent Overload Column Overloading Poor_Separation->Overload Solubility Sample Insolubility Poor_Separation->Solubility Degradation On-Column Degradation Poor_Separation->Degradation Optimize_TLC Optimize with TLC Solvent->Optimize_TLC Reduce_Load Reduce Sample Load Overload->Reduce_Load Change_Solvent Alter Loading Solvent Solubility->Change_Solvent Deactivate_Silica Use Deactivated Silica Degradation->Deactivate_Silica

References

Technical Support Center: Minimizing Toxicity in Cepharanone B In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing toxicity during in vivo studies of Cepharanone B. Given that this compound is a novel compound with limited public data on its in vivo effects, this guide emphasizes a systematic approach to toxicity assessment and mitigation based on established principles of preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: What is known about the toxicity of this compound?

A: Currently, there is a lack of publicly available in vivo toxicity data specifically for this compound. It is identified as a fluorescent aristolactam alkaloid isolated from Stephania cepharantha. Its parent compound, Cepharanthine, has been used clinically in Japan for various conditions and generally exhibits low toxicity.[1][2] However, the toxicity profile of this compound cannot be assumed to be identical and must be determined through rigorous preclinical studies.

Q2: What are the potential mechanisms of toxicity for a compound like this compound?

A: As an alkaloid, potential toxicities could be diverse. Some alkaloids exhibit hepatotoxicity (liver damage) or nephrotoxicity (kidney damage). For instance, pyrrolizidine alkaloids are known to cause liver damage.[3][4] Other potential mechanisms of drug-induced toxicity include the generation of reactive metabolites, oxidative stress, and disruption of cellular signaling pathways.[5] A thorough toxicological evaluation is necessary to identify any specific target organs or mechanisms for this compound.

Q3: What are the first steps I should take to assess this compound toxicity in vivo?

A: The initial step is to conduct a dose range-finding (DRF) study.[6][7][8] This will help determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent, more detailed studies. It's also crucial to establish a clear protocol for monitoring and assessing adverse events.

Q4: How can pharmacokinetics (PK) help in minimizing toxicity?

A: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical.[9][10][11] Pharmacokinetic studies can reveal if toxicity is linked to high peak plasma concentrations (Cmax) or overall exposure (AUC).[5] This information can guide dosing regimens and formulation strategies to maintain therapeutic efficacy while minimizing toxic effects.

Q5: Can the formulation of this compound influence its toxicity?

A: Yes, formulation can significantly impact a drug's safety profile.[5][12] Strategies such as using enabling formulations for poorly soluble compounds or developing controlled-release formulations can modulate the pharmacokinetic profile to reduce toxicity.[5][13][14] The choice of vehicle can also influence toxicity.[15]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your in vivo experiments with this compound.

Problem Potential Causes Troubleshooting Steps
Unexpected animal mortality at low doses. - Incorrect dose calculation or administration.- High sensitivity of the chosen animal model.- Contamination of the test substance.- Acute, potent toxicity of this compound.- Double-check all dose calculations and administration techniques.- Consider a pilot study with a wider range of doses in a small number of animals.- Verify the purity and stability of your this compound stock.- If mortality persists, a more cautious dose escalation in a dose range-finding study is warranted.
Signs of distress (e.g., weight loss, lethargy, ruffled fur) in treated animals. - On-target or off-target toxicity of this compound.- Stress from handling and administration procedures.- Vehicle-related toxicity.- Implement a detailed clinical observation checklist to systematically score signs of distress.[16]- Include a vehicle-only control group to rule out effects from the formulation.- Refine handling and administration techniques to minimize stress.- Consider dose reduction or a different dosing schedule.
No observable toxic effects even at high doses. - Low bioavailability of the current formulation.- Rapid metabolism and clearance of the compound.- The compound may have a wide therapeutic window.- Conduct pharmacokinetic studies to determine the exposure levels in the animals.- Consider alternative formulations to improve bioavailability.[12][13]- If exposure is confirmed to be high with no adverse effects, this suggests a favorable safety profile.
Inconsistent results between experiments. - Variability in animal health or genetics.- Inconsistent formulation preparation or administration.- Differences in experimental conditions (e.g., diet, light cycle).- Ensure a consistent source and health status of your animals.- Standardize all procedures for formulation, handling, and administration.- Meticulously document and control all environmental and experimental variables.

Data Presentation

Since specific quantitative data for this compound is not available, the following tables are provided as examples to illustrate how to structure and present data from your in vivo toxicity studies.

Table 1: Example Dose Range-Finding Study Results for this compound in Mice

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs ObservedBody Weight Change (Day 7)
Vehicle Control50/5None+5%
1050/5None+4%
3050/5Mild lethargy within 2 hours post-dose+2%
10051/5Lethargy, ruffled fur-3%
30053/5Severe lethargy, ataxia, hypothermia-10% (survivors)

Table 2: Example Toxicokinetic Parameters of this compound in Rats (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
10150 ± 251.0600 ± 753.5
50800 ± 1101.53500 ± 4504.0
2002500 ± 3202.012000 ± 15004.2

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Dose Range-Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify a dose range for this compound for further studies. This protocol is adapted from OECD guidelines.[17][18][19]

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Rodents (e.g., Swiss albino mice, 5 per group)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Fasting: Fast animals overnight (with access to water) before dosing.[17]

  • Dose Preparation: Prepare a series of doses of this compound in the chosen vehicle. A common starting point is a logarithmic dose progression (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single oral dose to each animal. Include a vehicle control group.

  • Observation:

    • Continuously observe animals for the first 30 minutes, then at 1, 2, 4, and 6 hours post-dosing.

    • Thereafter, observe daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).[20]

  • Data Collection:

    • Record mortality daily.

    • Measure body weight just before dosing and on days 7 and 14.

    • At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Endpoint: The MTD is the highest dose that does not cause mortality or serious toxicity.

Protocol 2: Monitoring and Assessment of Adverse Events

Objective: To systematically monitor and document the health and well-being of animals during in vivo studies.

Procedure:

  • Establish Baseline: Before the start of the study, observe and record the normal appearance and behavior of the animals.

  • Daily Observations: At least once daily, perform cage-side observations. Look for changes in posture, activity, and social interaction.

  • Weekly Detailed Examination: Once a week, perform a hands-on examination of each animal. Use a clinical scoring sheet (see example below) to record observations.

  • Humane Endpoints: Clearly define humane endpoints in your animal use protocol. These are criteria that, when met, require the euthanasia of an animal to prevent further pain or distress. Examples include a certain percentage of body weight loss, inability to access food or water, or severe, unrelieved pain.

  • Reporting: All adverse events, even if expected, should be documented. Unexpected or severe adverse events must be reported to the Institutional Animal Care and Use Committee (IACUC).[21][22]

Example Clinical Scoring Sheet:

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Smooth, clean furSlightly ruffled furRuffled, greasy furPiloerection, soiled
Activity Alert and activeLess active, moves when stimulatedReluctant to move, lethargicUnresponsive
Posture NormalHunched when restingHunched and archedLying on side
Respiration Normal rate and effortSlightly increased rateLabored breathingGasping

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

drug_toxicity_pathway cluster_exposure Drug Exposure cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_outcome Toxicological Outcome CepharanoneB This compound Metabolites Reactive Metabolites CepharanoneB->Metabolites Bioactivation (e.g., CYP450) SignalingDisruption Signaling Pathway Disruption CepharanoneB->SignalingDisruption OxidativeStress Oxidative Stress Metabolites->OxidativeStress ProteinAdducts Protein Adducts Metabolites->ProteinAdducts MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellDeath Cell Death / Apoptosis MitochondrialDysfunction->CellDeath ProteinAdducts->CellDeath SignalingDisruption->CellDeath OrganDamage Organ Damage (e.g., Liver, Kidney) CellDeath->OrganDamage

Caption: General mechanisms of drug-induced toxicity.

experimental_workflow start Start: Novel Compound (this compound) drf Dose Range-Finding (DRF) Study (Acute Toxicity) start->drf pk_pd Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies drf->pk_pd dose_selection Dose Selection for Repeated-Dose Study pk_pd->dose_selection repeat_dose Repeated-Dose Toxicity Study (e.g., 28-day) dose_selection->repeat_dose Select MTD, NOAEL monitoring Clinical Observations, Body Weight, Hematology, Clinical Chemistry repeat_dose->monitoring histopathology Histopathology of Target Organs monitoring->histopathology end Toxicity Profile Established histopathology->end

Caption: Workflow for preclinical in vivo toxicity assessment.

troubleshooting_logic start Adverse Event Observed is_expected Is the event expected (per protocol)? start->is_expected is_severe Is the event severe or life-threatening? is_expected->is_severe No document_event Document event in study records is_expected->document_event Yes provide_care Provide supportive care (if applicable) is_severe->provide_care Yes review_endpoints Review humane endpoints is_severe->review_endpoints No report_iacuc Report to IACUC immediately provide_care->report_iacuc end End of Action document_event->end Continue monitoring review_endpoints->document_event

Caption: Decision tree for managing adverse events in animal studies.

References

Cepharanone B assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers working with Cepharanone B. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference and artifacts that may be encountered during your experiments. While this compound is a valuable research compound, like many small molecules, it can present challenges in various assay formats. This center is designed to help you identify and mitigate these potential issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a high background signal in the presence of this compound. What could be the cause?

A1: A high background signal in fluorescence assays can be attributed to the intrinsic fluorescence (autofluorescence) of the test compound.[1] Many organic molecules, including those with aromatic ring structures like this compound, can absorb light at one wavelength and emit it at another, leading to false-positive signals.[1]

Q2: I'm observing inconsistent results in my cell-based assay. Could this compound be affecting cell health?

A2: Yes, at certain concentrations, small molecules can induce cellular stress or cytotoxicity, which can confound assay results.[1] It is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell line and assay duration.

Q3: In my enzyme inhibition assay, the inhibitory effect of this compound seems to be non-specific. Why might this be happening?

A3: Non-specific inhibition can be a result of compound aggregation at higher concentrations.[2][3] Aggregates can sequester the enzyme, leading to an apparent but false inhibition. Another possibility is that this compound is a "frequent hitter," a compound that interacts non-specifically with multiple protein targets.[4]

Q4: My bioluminescence-based assay (e.g., luciferase reporter assay) is showing lower than expected signal with this compound. What should I investigate?

A4: this compound might be directly inhibiting the luciferase enzyme.[2][3] Many compounds are known to interfere with reporter enzymes, leading to a decrease in signal that can be misinterpreted as a biological effect.[2][3]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms:

  • Elevated fluorescence signal in wells containing this compound compared to vehicle controls.

  • Signal intensity increases with higher concentrations of this compound.

Troubleshooting Workflow:

start High Background Signal Observed check_autofluorescence Run a 'Compound-Only' Control (this compound in buffer) start->check_autofluorescence is_autofluorescent Is the signal significantly higher than buffer alone? check_autofluorescence->is_autofluorescent autofluorescent Issue: Compound Autofluorescence is_autofluorescent->autofluorescent Yes not_autofluorescent Issue is likely not autofluorescence. Investigate other causes. is_autofluorescent->not_autofluorescent No mitigate1 Change Fluorophore: Select a probe with excitation/ emission wavelengths outside the compound's fluorescence profile. autofluorescent->mitigate1 mitigate2 Use a different detection method (e.g., colorimetric, TR-FRET). autofluorescent->mitigate2 start Suspected Compound Aggregation detergent_test Run assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent_test is_aggregation Is the inhibitory effect significantly reduced in the presence of detergent? detergent_test->is_aggregation aggregation Issue: Compound Aggregation is_aggregation->aggregation Yes no_aggregation Aggregation is unlikely. Consider other mechanisms of non-specific inhibition. is_aggregation->no_aggregation No mitigate1 Lower this compound concentration. aggregation->mitigate1 mitigate2 Include a low concentration of detergent in the assay buffer. aggregation->mitigate2 cluster_upstream Upstream Stimuli cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Gene Expression (e.g., IL-6, COX-2) nucleus->gene_expression CepharanoneB This compound (Potential Interference) CepharanoneB->IKK Direct Inhibition? CepharanoneB->NFkB Inhibition of DNA binding?

References

Technical Support Center: Enhancing Cepharanone B Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Cepharanone B in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel compound with therapeutic potential. However, like many natural product-derived molecules, it is predicted to be poorly soluble in water, which can significantly limit its absorption from the gastrointestinal tract and, consequently, its oral bioavailability. Low bioavailability can lead to high variability in experimental results and may require higher doses to achieve a therapeutic effect, increasing the risk of side effects.

Q2: What are the common initial steps to assess the bioavailability of this compound?

A2: A typical first step is to conduct a pilot pharmacokinetic (PK) study in a small animal model, such as mice or rats. This involves administering a known dose of this compound both intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at various time points, and the concentration of this compound in the plasma is measured using a validated analytical method like LC-MS/MS. The absolute oral bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) of the oral dose to the AUC of the IV dose.

Q3: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the solubility and absorption of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

  • Lipid-Based Formulations (e.g., Liposomes, Self-Emulsifying Drug Delivery Systems - SEDDS): Encapsulating this compound in lipid carriers can enhance its solubility and facilitate its absorption through the lymphatic system.

Q4: How do I choose the best formulation strategy for this compound?

A4: The choice of formulation depends on the physicochemical properties of this compound (e.g., solubility, logP, melting point) and the desired pharmacokinetic profile. It is often necessary to screen several formulation types in vitro for dissolution enhancement before selecting the most promising candidates for in vivo evaluation.

Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
  • Possible Cause 1: Poor aqueous solubility.

    • Troubleshooting:

      • Formulation Enhancement: Prepare and test different formulations of this compound, such as solid dispersions or nanoparticle suspensions, to improve its dissolution rate in the gastrointestinal fluid.

      • Solubility Assessment: Determine the solubility of your formulation in simulated gastric and intestinal fluids (SGF and SIF, respectively).

  • Possible Cause 2: Rapid first-pass metabolism.

    • Troubleshooting:

      • In Vitro Metabolism Studies: Incubate this compound with liver microsomes to assess its metabolic stability.

      • Co-administration with Inhibitors: In preclinical models, consider co-administering this compound with known inhibitors of major metabolic enzymes (e.g., cytochrome P450 inhibitors) to probe the extent of first-pass metabolism. Note that this is an investigational tool and not a long-term formulation strategy.

  • Possible Cause 3: P-glycoprotein (P-gp) mediated efflux.

    • Troubleshooting:

      • In Vitro Permeability Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for P-gp.

      • Formulation with P-gp Inhibitors: Some excipients used in lipid-based formulations have been shown to inhibit P-gp, which can be a beneficial secondary effect of these formulations.

Issue 2: High variability in plasma concentrations between individual animals.
  • Possible Cause 1: Inconsistent dosing.

    • Troubleshooting:

      • Refine Dosing Technique: Ensure accurate and consistent oral gavage technique. For suspensions, ensure they are well-mixed before each administration.

      • Vehicle Selection: Use a vehicle in which this compound is uniformly suspended or dissolved.

  • Possible Cause 2: Food effects.

    • Troubleshooting:

      • Standardize Fasting: Ensure a consistent fasting period for all animals before dosing.

      • Fed vs. Fasted Studies: Conduct separate pharmacokinetic studies in fed and fasted animals to characterize the effect of food on this compound absorption.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations (Hypothetical Data)

The following tables present hypothetical pharmacokinetic data for different this compound formulations in rats to illustrate the potential improvements in bioavailability.

Table 1: Pharmacokinetic Parameters of this compound Formulations Following a Single Oral Dose (10 mg/kg) in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
Unformulated this compound (in 0.5% CMC)50 ± 152.0250 ± 80
Solid Dispersion (1:5 this compound:PVP K30)350 ± 901.51800 ± 450
Nanoparticle Suspension (200 nm)550 ± 1201.03200 ± 700
Liposomal Formulation480 ± 1102.54500 ± 950

Table 2: Bioavailability of Different this compound Formulations in Rats

FormulationRouteDose (mg/kg)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (F%)
This compound SolutionIV25000 ± 900-
Unformulated this compoundPO10250 ± 801.0%
Solid DispersionPO101800 ± 4507.2%
Nanoparticle SuspensionPO103200 ± 70012.8%
Liposomal FormulationPO104500 ± 95018.0%

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Drying: Dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently grind it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., reconstituted solid dispersion in water) by oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO and PEG400) via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation formulation_dev This compound Formulation (Solid Dispersion, Nanoparticles, Liposomes) in_vitro_dissolution In Vitro Dissolution Testing (SGF & SIF) formulation_dev->in_vitro_dissolution Screening animal_dosing Animal Dosing (Rat Model) - IV Bolus - Oral Gavage in_vitro_dissolution->animal_dosing Lead Formulation Selection blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_analysis LC-MS/MS Plasma Analysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis pk_analysis->formulation_dev Feedback for Optimization signaling_pathway cluster_cell Cellular Effects (Hypothetical) cepharanone_b This compound ampk AMPK cepharanone_b->ampk Activation nfkb NF-κB cepharanone_b->nfkb Inhibition cell_growth Cell Growth & Proliferation ampk->cell_growth Inhibits inflammation Inflammatory Response nfkb->inflammation Promotes

Validation & Comparative

Validating Cepharanone B Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of Cepharanone B, a naturally occurring aporphine alkaloid with a reactive quinone moiety. Due to the absence of a definitively identified protein target for this compound in publicly available literature, this document proposes a hypothetical target validation workflow. Based on the known biological activities of structurally related aporphine alkaloids and quinone-containing compounds, we hypothesize that this compound may target components of the NF-κB signaling pathway, such as IκB kinase β (IKKβ), or cell cycle-regulating kinases like Aurora B Kinase.

This guide will focus on validating the engagement of this compound with a proposed target, Aurora B Kinase, and compare its hypothetical performance with established Aurora B inhibitors. The methodologies described herein, primarily the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), are broadly applicable for identifying and validating the targets of novel small molecules.

Introduction to this compound and its Potential Targets

This compound is a member of the aporphine alkaloid family, characterized by a tetracyclic core structure. The presence of a quinone ring in its structure is significant, as quinones are known electrophiles that can covalently interact with nucleophilic residues, such as cysteine, in proteins. This reactivity suggests that this compound may have a broad range of biological targets. Furthermore, numerous aporphine alkaloids have been reported to exhibit anti-inflammatory and anti-cancer properties, often through the modulation of key signaling pathways.

Several lines of evidence point towards the NF-κB pathway and Aurora Kinases as potential targets for this compound:

  • NF-κB Pathway: Many natural products containing quinone structures have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. Some aporphine alkaloids have also been documented to suppress NF-κB activation.

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in cell division. Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets. The structural scaffold of some kinase inhibitors shares similarities with alkaloid structures.

For the purpose of this guide, we will proceed with the hypothesis that Aurora B Kinase is a primary target of this compound and outline a strategy for its validation and comparison with known inhibitors.

Methodologies for Target Engagement Validation

Directly confirming that a compound binds to its intended target within a complex cellular environment is a crucial step in drug discovery. The following label-free methods are powerful tools for assessing target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells treated with the compound of interest to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method relies on the concept that ligand binding can protect a protein from proteolytic degradation. In this assay, cell lysates are incubated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the bound ligand, will be more resistant to digestion by proteases compared to the unbound protein. The extent of protein degradation is assessed by SDS-PAGE and Western blotting.

Experimental Protocols

CETSA Protocol for Aurora B Kinase
  • Cell Culture and Treatment: Culture a suitable cancer cell line with high Aurora B Kinase expression (e.g., HCT116, HeLa) to 80-90% confluency. Treat cells with varying concentrations of this compound or a known Aurora B inhibitor (e.g., Barasertib) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Aurora B Kinase.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

DARTS Protocol for Aurora B Kinase
  • Cell Lysis: Prepare cell lysates from a relevant cell line as described in the CETSA protocol.

  • Compound Incubation: Incubate aliquots of the cell lysate with different concentrations of this compound or a control inhibitor for 1 hour at room temperature. Include a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample at an optimized concentration. Incubate for a specific time (e.g., 15-30 minutes) at room temperature. Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blotting: Analyze the digested samples by SDS-PAGE and Western blotting using an antibody specific for Aurora B Kinase.

  • Data Analysis: Compare the band intensity of the full-length Aurora B Kinase in the compound-treated samples to the vehicle control. Increased band intensity in the presence of the compound suggests protection from proteolysis and therefore, target binding.

Comparative Data Analysis

To objectively evaluate the target engagement of this compound, its performance should be compared against well-characterized inhibitors of the hypothetical target, Aurora B Kinase. The following tables present a hypothetical comparison based on typical experimental outcomes.

Table 1: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for Aurora B Kinase

CompoundConcentration (µM)ΔTm (°C)
This compound 11.5
104.2
506.8
Barasertib (AZD1152) 0.12.1
15.5
108.2
Vehicle (DMSO) -0

ΔTm represents the change in the melting temperature of Aurora B Kinase compared to the vehicle control.

Table 2: Hypothetical Drug Affinity Responsive Target Stability (DARTS) Data for Aurora B Kinase

CompoundConcentration (µM)% Protection from Proteolysis
This compound 125
1065
5085
Barasertib (AZD1152) 0.140
180
1095
Vehicle (DMSO) -0

% Protection is calculated as the percentage of full-length Aurora B Kinase remaining after proteolysis compared to the undigested control.

Table 3: Cytotoxicity of this compound and Comparator Aurora B Kinase Inhibitors in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound (Hypothetical) HCT1168.5
HeLa12.2
Barasertib (AZD1152) HCT1160.02
HeLa0.03
Tozasertib (VX-680) HCT1160.05
HeLa0.06

IC50 values represent the concentration of the compound that inhibits cell growth by 50%.

Visualizing Pathways and Workflows

Signaling Pathway

Aurora_B_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis INCENP INCENP Aurora_B Aurora_B INCENP->Aurora_B Survivin Survivin Survivin->Aurora_B Borealin Borealin Borealin->Aurora_B Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylation (Ser10) MCAK MCAK Aurora_B->MCAK Phosphorylation Centralspindlin Centralspindlin Aurora_B->Centralspindlin Phosphorylation Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Chromosome_Condensation->Metaphase Microtubule_Dynamics Microtubule_Dynamics MCAK->Microtubule_Dynamics Microtubule_Dynamics->Metaphase Centralspindlin->Cytokinesis Cepharanone_B Cepharanone_B Cepharanone_B->Aurora_B Inhibition Barasertib Barasertib Barasertib->Aurora_B Inhibition

Aurora B Kinase signaling pathway during mitosis.
Experimental Workflows

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_assay CETSA cluster_analysis Analysis Culture_Cells 1. Culture Cells Treat_Cells 2. Treat with this compound or Comparator Culture_Cells->Treat_Cells Harvest_Lyse 3. Harvest & Lyse Cells Treat_Cells->Harvest_Lyse Heat_Lysates 4. Heat Lysates at Temperature Gradient Harvest_Lyse->Heat_Lysates Centrifuge 5. Centrifuge to Pellet Aggregated Proteins Heat_Lysates->Centrifuge Collect_Supernatant 6. Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot 7. Western Blot for Aurora B Kinase Collect_Supernatant->Western_Blot Quantify 8. Quantify Bands Western_Blot->Quantify Plot_Curve 9. Plot Melting Curve (Intensity vs. Temp) Quantify->Plot_Curve

Cellular Thermal Shift Assay (CETSA) workflow.

DARTS_Workflow cluster_prep Preparation cluster_digestion Proteolysis cluster_analysis_darts Analysis Prepare_Lysate 1. Prepare Cell Lysate Incubate 2. Incubate Lysate with This compound or Comparator Prepare_Lysate->Incubate Add_Protease 3. Add Protease (e.g., Thermolysin) Incubate->Add_Protease Stop_Reaction 4. Stop Digestion Add_Protease->Stop_Reaction Western_Blot_DARTS 5. Western Blot for Aurora B Kinase Stop_Reaction->Western_Blot_DARTS Analyze_Bands 6. Analyze Band Intensity for Protection Western_Blot_DARTS->Analyze_Bands

Drug Affinity Responsive Target Stability (DARTS) workflow.

Conclusion

Validating the direct binding of a novel compound to its intracellular target is a cornerstone of modern drug development. This guide provides a robust, albeit hypothetical, framework for confirming the engagement of this compound with a plausible target, Aurora B Kinase. The presented methodologies, CETSA and DARTS, offer powerful, label-free approaches to obtain direct evidence of target binding in a physiologically relevant context. By comparing the performance of this compound with established inhibitors, researchers can gain valuable insights into its potency and potential as a therapeutic agent. While the data presented for this compound is illustrative, the outlined experimental designs and comparative analyses provide a clear roadmap for the empirical validation of its cellular target engagement.

A Comparative Analysis of Cepharanone B: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comparative guide on the efficacy of Cepharanone B against known inhibitors have been impeded by a significant lack of available scientific literature and experimental data on this specific compound. At present, public databases and scientific publications do not contain sufficient information regarding the biological activities, inhibitory targets, or efficacy of this compound.

Initial searches have instead yielded extensive information on a related but distinct compound, Cepharanthine . Cepharanthine is a bisbenzylisoquinoline alkaloid that has been studied for its various pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] Research indicates that Cepharanthine's mechanism of action involves the modulation of several signaling pathways, most notably the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways.[1]

Due to the absence of data for this compound, a direct comparison of its efficacy with other inhibitors cannot be performed. The scientific community awaits further research to elucidate the potential therapeutic effects and mechanisms of this compound. Without this foundational data, including details on its biological targets and quantitative measures of its inhibitory activity, a comprehensive comparison guide as requested cannot be developed.

Researchers and drug development professionals interested in this area are encouraged to monitor emerging scientific literature for future studies that may characterize the bioactivity of this compound. Once such data becomes available, a thorough comparative analysis with established inhibitors will be possible.

References

A Comparative Guide to Cepharanone B and Other Natural Products with Similar Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cepharanone B and other natural products exhibiting similar biological activities, with a focus on their mechanisms of action, supported by experimental data. Due to the limited direct research on this compound, this comparison utilizes data from its close structural analog, Cepharanthine, a well-studied bisbenzylisoquinoline alkaloid. The primary activities of Cepharanthine, and likely this compound, involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of AMP-activated protein kinase (AMPK).

This guide will compare Cepharanthine (as a proxy for this compound) with other prominent natural products known to modulate these pathways: Resveratrol, Curcumin, Berberine, Epigallocatechin gallate (EGCG), Quercetin, and Genistein.

Data Presentation: Comparative Efficacy of Natural Products

The following tables summarize the quantitative data on the inhibitory concentrations (IC50) for NF-κB inhibition and effective concentrations (EC50) for AMPK activation of the selected natural products.

Table 1: Inhibition of NF-κB Activity

Natural ProductIC50 Value (µM)Cell LineInducerAssay MethodReference
Cepharanthine~10 µg/mLKKU-M213 (Cholangiocarcinoma)ConstitutiveEMSA[1]
Resveratrol~23T3-L1 AdipocytesTNF-αGene Expression[2]
Curcumin18RAW264.7 MacrophagesLPSLuciferase Reporter Assay[3]
EGCG59 - 73MIAPaCa-2, SU.86.86 (Pancreatic Cancer)ConstitutiveCell Growth Inhibition[4][5]
Quercetin40 - 44Mode-K (Intestinal Epithelial)TNF-αGene Expression (IP-10, MIP-2)[6]
Genistein~50LNCaP, PC3 (Prostate Cancer)H2O2, TNF-αEMSA[7][8]

Table 2: Activation of AMPK

| Natural Product | Effective Concentration | Cell Line | Assay Method | Reference | | :--- | :--- | :--- | :--- | | Cepharanthine | Not specified | - | - | | | Berberine | 20 µM | HepG2 Hepatocytes, C2C12 Myotubes | Western Blot (p-AMPK, p-ACC) |[9] | | Resveratrol | Not specified (activates via SIRT1) | - | - |[10] | | Genistein | 1, 5, 10 µM | RAW 264.7 Macrophages | Western Blot (p-AMPK) |[9][11] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

NF-κB Inhibition Assay: Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with a NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Induction:

    • After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., Cepharanthine, Resveratrol) for a specified time (e.g., 1-2 hours).

    • NF-κB activation is then induced by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL.

  • Luciferase Activity Measurement:

    • Following an incubation period (typically 6-24 hours), cells are lysed.

    • Luciferase and Renilla activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

AMPK Activation Assay: Western Blot Analysis

This method detects the phosphorylation status of AMPK, indicating its activation.

  • Cell Culture and Treatment:

    • Cells (e.g., HepG2, C2C12) are cultured to 70-80% confluency.

    • Cells are treated with the test compounds (e.g., Berberine) for the desired time and concentration.

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK α at Thr172).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is then stripped and re-probed with an antibody for total AMPK to ensure equal protein loading.

NF-κB DNA Binding Assay: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

  • Nuclear Extract Preparation:

    • Cells are treated with the test compound and/or inducer.

    • Nuclear proteins are extracted using a hypotonic lysis buffer followed by a high-salt extraction buffer.

  • Binding Reaction:

    • Nuclear extracts are incubated with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • The binding reaction is performed in a buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis and Autoradiography:

    • The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film to visualize the radioactive bands. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction, which results in a further retardation of the protein-DNA complex.

Mandatory Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates CepharanoneB This compound (Cepharanthine) CepharanoneB->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Stress Low Energy State (High AMP:ATP ratio) AMPK AMPK Stress->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activates CepharanoneB This compound (Cepharanthine) CepharanoneB->AMPK Activates Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., HEK293T, RAW264.7) start->cell_culture treatment Treatment with Natural Product cell_culture->treatment induction Induction of NF-κB or AMPK treatment->induction luciferase Luciferase Assay (NF-κB Activity) induction->luciferase western Western Blot (AMPK Activation) induction->western emsa EMSA (NF-κB DNA Binding) induction->emsa data_analysis Data Analysis (IC50/EC50 Calculation) luciferase->data_analysis western->data_analysis emsa->data_analysis end End data_analysis->end

References

Cross-Validation of Cepharanone B (Cepharanthine) Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Cepharanone B, more commonly known in scientific literature as Cepharanthine (CEP), across a variety of cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a cross-validated perspective on its efficacy and mechanisms of action.

Introduction to Cepharanthine

Cepharanthine is a biscoclaurine alkaloid extracted from the plant Stephania cepharantha. It has been used for various therapeutic purposes and has demonstrated significant anti-cancer properties in preclinical studies. Its multifaceted mechanism of action, targeting several key signaling pathways, makes it a compound of interest for cancer therapy research. Generally, the half-maximal inhibitory concentration (IC50) for Cepharanthine in many cancer cell lines falls within the 1–10 μM range.[1]

Comparative Efficacy of Cepharanthine Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Cepharanthine have been evaluated in numerous cancer cell lines. The following table summarizes the reported IC50 values, demonstrating its varied potency across different cancer types.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
Cervical Cancer
CaSkiCervical Cancer~2048
HeLaCervical Cancer~1848
C33ACervical Cancer~3848
Hepatocellular Carcinoma
Huh7Hepatocellular Carcinoma~1048
HepG2Hepatocellular Carcinoma>2048
Bladder Cancer
HT1376Bladder Cancer11.1824
5637Bladder Cancer11.5824
Neuroblastoma
SMSKCNRNeuroblastoma<1072
SK-N-BE2cNeuroblastoma<1072
SH-SY5YNeuroblastoma<1072
Leukemia
K562Chronic Myelogenous LeukemiaPotentiates other agents72[2]
JurkatT-cell Acute Lymphoblastic LeukemiaInduces apoptosisNot specified[3]
Osteosarcoma
SaOS2Osteosarcoma~10-15Not specified

Key Signaling Pathways Modulated by Cepharanthine

Cepharanthine exerts its anti-cancer effects by modulating multiple intracellular signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

Cepharanthine is a known inhibitor of the NF-κB pathway.[4] It has been shown to inhibit the IKK complex, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[4][5][6][7] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and transcription of anti-apoptotic and pro-proliferative target genes.

G cluster_cytoplasm Cytoplasm CEP Cepharanthine IKK IKK Complex CEP->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation TargetGenes Target Gene Transcription (Proliferation, Survival) Nucleus->TargetGenes activates

Cepharanthine inhibits the NF-κB signaling pathway.
JNK Signaling Pathway

Cepharanthine can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway. This is often initiated by an increase in reactive oxygen species (ROS). Activated JNK can then phosphorylate various downstream targets, including c-Jun, which promotes the expression of pro-apoptotic genes.[8]

G CEP Cepharanthine ROS ROS Production CEP->ROS JNK JNK ROS->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis

Cepharanthine induces apoptosis via JNK pathway activation.
JAK/STAT3 Signaling Pathway

Cepharanthine has been shown to inhibit the JAK/STAT3 signaling pathway. It can prevent the phosphorylation of JAK2, which in turn blocks the phosphorylation and activation of STAT3.[1][9][10] Inactivated STAT3 cannot translocate to the nucleus to promote the transcription of genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1.

G CEP Cepharanthine JAK2 JAK2 CEP->JAK2 inhibits phosphorylation STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocation TargetGenes Target Gene Transcription (Bcl-2, Cyclin D1) Nucleus->TargetGenes activates

Cepharanthine inhibits the JAK/STAT3 signaling pathway.
AMPK/mTOR Signaling Pathway

Cepharanthine can activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[4] mTOR is a central regulator of cell growth and proliferation, and its inhibition leads to decreased protein synthesis and can induce autophagy. Downstream targets of mTORC1, such as S6K1 and 4E-BP1, are consequently inhibited.[5][11]

G CEP Cepharanthine AMPK AMPK CEP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 activates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis inhibits

Cepharanthine activates AMPK and inhibits mTOR signaling.

Experimental Protocols

This section provides a general overview of the methodologies used to assess the activity of Cepharanthine in the cited studies.

Cell Viability Assay (MTT/CCK-8)

This assay is used to determine the cytotoxic effects of Cepharanthine.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Cepharanthine (typically ranging from 0 to 50 µM) for 24, 48, or 72 hours.

  • Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by Cepharanthine.

  • Cell Treatment: Cells are treated with Cepharanthine at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of Cepharanthine on cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with Cepharanthine, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the signaling pathways affected by Cepharanthine.

  • Protein Extraction: Cells are treated with Cepharanthine, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins (e.g., p-JNK, total JNK, p-STAT3, total STAT3, cleaved caspase-3, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the anti-cancer activity of Cepharanthine.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Cepharanthine Treatment (Dose- and Time-dependent) cell_culture->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

General workflow for Cepharanthine activity assessment.

Conclusion

The collective evidence from various studies strongly indicates that Cepharanthine is a potent anti-cancer agent with activity against a broad spectrum of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple critical signaling pathways, including NF-κB, JNK, JAK/STAT3, and AMPK/mTOR, highlights its potential as a multi-targeted therapeutic. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility of Cepharanthine in oncology. Further cross-validation studies under standardized conditions would be beneficial to establish a more definitive comparative efficacy profile.

References

Reproducibility of Cepharanone B Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of Cepharanone B and a well-established alternative, Doxorubicin. Due to the limited availability of detailed, publicly accessible quantitative data for this compound, this guide focuses on presenting the available information and drawing comparisons with Doxorubicin, a widely studied topoisomerase II inhibitor and DNA damaging agent. This guide aims to offer a framework for researchers interested in the reproducibility and further investigation of this compound and related dioxoaporphine compounds.

Executive Summary

In contrast, Doxorubicin is a well-characterized anthracycline antibiotic used extensively in chemotherapy. It functions as a topoisomerase II inhibitor, intercalating into DNA and preventing the re-ligation of DNA strands, which leads to double-strand breaks and subsequent cell death.[2][3][4] Extensive data on its cytotoxicity and mechanism of action are available, making it a suitable benchmark for comparison.

This guide presents a side-by-side comparison of the available data for this compound and Doxorubicin, focusing on their mechanism of action, cytotoxicity, and the experimental protocols used to evaluate their effects.

Data Presentation: this compound vs. Doxorubicin

Table 1: Comparison of General Properties

FeatureThis compoundDoxorubicin
Chemical Class DioxoaporphineAnthracycline
Primary Mechanism of Action DNA Damaging AgentTopoisomerase II Inhibitor, DNA Intercalator[2][3][4]
Known Targets DNATopoisomerase II, DNA[2][3]
Therapeutic Use InvestigationalClinically used anti-cancer drug

Table 2: Comparative Cytotoxicity (IC50 Values)

Due to the lack of publicly available IC50 values for this compound across a range of cancer cell lines, this table presents a selection of published IC50 values for Doxorubicin to serve as a reference for future comparative studies.

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference
BFTC-905Bladder Cancer2.3[5]
MCF-7Breast Cancer2.5[5]
M21Skin Melanoma2.8[5]
HeLaCervical Cancer2.9[5]
UMUC-3Bladder Cancer5.1[5]
HepG2Liver Cancer12.2[5]
TCCSUPBladder Cancer12.6[5]
A549Lung Cancer> 20[5]
Huh7Liver Cancer> 20[5]
VMCUB-1Bladder Cancer> 20[5]

Note: IC50 values for Doxorubicin can vary depending on the cell line, exposure time, and assay method used.[5][6][7]

Experimental Protocols

Synthesis and Biological Evaluation of this compound

While the full detailed protocol from the primary literature is not accessible, a general outline for the synthesis and biological evaluation of this compound can be summarized based on available information.[1]

Synthesis: The synthesis of this compound involves a multi-step chemical process, likely starting from commercially available precursors and involving reactions to construct the aporphine core, followed by oxidation to the dioxoaporphine.

Biological Evaluation (General Workflow):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Cytotoxicity/Cell Viability Assay: The effect of the compound on cell viability is assessed using standard assays such as the MTT or resazurin reduction assay.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

  • Mechanism of Action Studies: Further assays are performed to determine how the compound induces cell death, such as DNA damage assays (e.g., comet assay, γH2AX staining) and cell cycle analysis.

Doxorubicin Cytotoxicity Assessment using MTT Assay

This protocol provides a standard method for determining the cytotoxic effects of Doxorubicin on cancer cells.[8][9]

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of Doxorubicin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated control wells. Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the Doxorubicin concentration.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

This compound, as a DNA damaging agent, is expected to activate the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for detecting DNA lesions, signaling their presence, and promoting their repair. Key proteins in this pathway include ATM, ATR, CHK1, CHK2, and p53.[10][11] Activation of the DDR can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.

DNA_Damage_Response_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from this compound) ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 CHK2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces

Caption: DNA Damage Response Pathway.

Topoisomerase II Inhibition by Doxorubicin

Doxorubicin's primary mechanism involves the inhibition of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication and transcription. Doxorubicin stabilizes the cleavable complex, a transient intermediate where DNA is cut, leading to the accumulation of DNA double-strand breaks.[2][3][12]

Topoisomerase_II_Inhibition Doxorubicin Doxorubicin Cleavable_Complex Topoisomerase II-DNA Cleavable Complex Doxorubicin->Cleavable_Complex stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavable_Complex forms with DNA DNA DNA->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Topoisomerase II Inhibition.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (e.g., this compound) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (2-4h) Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Cell Viability Assay Workflow.

References

Unlocking the Anticancer Potential of Cepharanone B: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cepharanone B (also known as Aristolactam BII) and its analogs. By presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective anticancer agents based on the aristolactam scaffold.

This compound is a member of the aristolactam family, a group of phenanthrene alkaloids that have garnered significant interest for their diverse biological activities, including potent antitumor properties. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for optimizing their therapeutic potential. This guide synthesizes findings from multiple studies to elucidate the SAR of this compound and related aristolactams.

Comparative Cytotoxicity of this compound and its Analogs

The antitumor activity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
This compound (Aristolactam BII) HCT15 (Colon)1.68 ± 0.07[1]
Aristolactam IHCT15 (Colon)1.32 ± 0.03[1]
Aristolactam FI (Piperolactam A)VariousModerate Activity[2]
N-methyl piperolactam AVariousModerate Activity[2]
SauristolactamVariousModerate Activity[2]
N-(N-dialkylaminoalkyl) derivativesL1210 (Leukemia)"Interesting"[3]

Key Observations from SAR Studies:

  • Substitutions on the Phenanthrene Nucleus: Modifications on the phenanthrene core of the aristolactam structure significantly influence cytotoxicity. The type and position of substituent groups can either enhance or diminish anticancer activity.

  • Modifications of the Lactam Moiety: Alterations to the lactam ring, particularly the introduction of N-(N-dialkylaminoalkyl) side chains, have been shown to be a promising strategy for increasing cytotoxic potency against leukemia cell lines[3].

  • Synthetic Derivatives: Several synthetic analogs of aristolactams have demonstrated potent antitumor activities against a broad spectrum of cancer cell lines, with GI50 (50% growth inhibition) values in the submicromolar range, indicating that synthetic modifications can lead to compounds with superior activity compared to their natural counterparts[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Human cancer cells (e.g., HK-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., aristolochic acid derivatives) for a specified period (e.g., 24 hours). Untreated cells serve as a control.

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells (e.g., HCT15) are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.

  • Data Analysis: The IC50 values are determined from the dose-response curves generated from the absorbance data[1].

Signaling Pathways and Mechanisms of Action

Aristolactams and related compounds have been shown to exert their cytotoxic effects through various molecular mechanisms, including the induction of apoptosis and interference with key signaling pathways.

signaling_pathway Aristolactams Aristolactams (e.g., this compound) DNA_Adducts Formation of Aristolactam-DNA Adducts Aristolactams->DNA_Adducts NFkB_Inhibition NF-κB Inhibition Aristolactams->NFkB_Inhibition STAT3_Inhibition STAT3 Inhibition Aristolactams->STAT3_Inhibition DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Antiproliferative Antiproliferative Effects Apoptosis->Antiproliferative Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory STAT3_Inhibition->Antiproliferative Cell_Cycle_Arrest->Antiproliferative

Caption: Postulated signaling pathways affected by aristolactams.

The bioactivation of aristolochic acids can lead to the formation of aristolactam-DNA adducts, which induce DNA damage and activate the p53 tumor suppressor protein, ultimately leading to apoptosis and cell cycle arrest[4][5]. Furthermore, some studies suggest that aristolactams may exert their effects through the inhibition of key inflammatory and proliferative pathways such as NF-κB and STAT3[4].

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of this compound analogs typically follows a well-defined workflow.

workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Cytotoxicity Screening Purification->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Mechanism Mechanism of Action Studies SAR_Analysis->Mechanism Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism->Lead_Optimization

Caption: General workflow for SAR studies of this compound analogs.

This workflow begins with the rational design of new analogs, followed by their chemical synthesis and rigorous purification. The synthesized compounds are then screened for their cytotoxic activity against a panel of cancer cell lines. The resulting data is analyzed to establish structure-activity relationships, which in turn informs the design of the next generation of compounds in a process of lead optimization. Mechanistic studies are also conducted to elucidate the molecular basis of their activity.

References

Comparative Analysis of Cepharanthine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance and Supporting Experimental Data for Drug Development Professionals

The natural bisbenzylisoquinoline alkaloid Cepharanthine (CEP) has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This has spurred research into the synthesis and evaluation of its analogues to explore structure-activity relationships and develop novel therapeutic agents. This guide provides a comparative analysis of key Cepharanthine analogues, presenting available quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Performance Comparison of Cepharanthine and its Analogues

The following table summarizes the biological activities of Cepharanthine and some of its evaluated analogues. Direct comparative studies of a wide range of synthetic analogues with detailed quantitative data are limited in the public domain. However, existing research provides valuable insights into the therapeutic potential of these compounds.

CompoundTarget/ActivityCell Line/ModelIC50/EC50 (µM)Reference
Cepharanthine (CEP) CytotoxicityCOLO 205 (colorectal cancer)32.13 ± 0.515[3]
CytotoxicityHT-29 (colorectal cancer)6.12 ± 1.68[3]
Anti-SARS-CoV-2293T-ACE2EC50: 0.351[4]
Anti-SARS-CoV-2Calu3EC50: 0.759[4]
Anti-SARS-CoV-2A549-ACE2EC50: 0.911[4]
Tetrandrine Anti-SARS-CoV-2(Cell-based assay)Evaluated, comparative data suggests it is a key analogue[5]
Cepharanoline Derivatives Anti-HIV-1Chronically infected cells(SAR study)[6]

Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of Cepharanthine and its analogues.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., COLO 205, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Cepharanthine or its analogues for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Anti-SARS-CoV-2 Pseudovirus Assay

This assay is employed to evaluate the inhibitory effect of compounds on viral entry into host cells.

  • Cell Seeding: Host cells expressing the ACE2 receptor (e.g., 293T-ACE2, Calu3, A549-ACE2) are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with different concentrations of the test compounds.

  • Pseudovirus Infection: Cells are then infected with a pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase).

  • Incubation: The plates are incubated for a period to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The percentage of viral inhibition is determined by comparing the luminescence of treated cells to that of untreated controls.

Signaling Pathways and Mechanisms of Action

Cepharanthine and its analogues exert their biological effects through the modulation of multiple signaling pathways. Understanding these pathways is critical for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. Cepharanthine has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[1][4]

NF_kappa_B_Pathway CEP Cepharanthine Analogues IKK IKK Complex CEP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB->Gene_Expression Activates Transcription Inflammation Inflammation Gene_Expression->Inflammation Cell_Survival Cell Survival Gene_Expression->Cell_Survival

Caption: Inhibition of the NF-κB signaling pathway by Cepharanthine analogues.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by Cepharanthine can lead to the inhibition of cancer cell growth and proliferation.[4]

AMPK_Pathway CEP Cepharanthine Analogues AMPK AMPK CEP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1->Autophagy Inhibits

Caption: Activation of the AMPK signaling pathway by Cepharanthine analogues.

Conclusion

Cepharanthine and its analogues represent a promising class of compounds with significant therapeutic potential across various diseases. The available data, though limited in terms of direct comparative studies of a wide range of synthetic analogues, highlights the importance of the bisbenzylisoquinoline scaffold. Further research focusing on the synthesis of novel analogues and comprehensive structure-activity relationship studies is warranted to develop next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this exciting field.

References

A Comparative Guide to In Silico and In Vitro Validation of Small Molecule Binding

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Approach to Understanding Cepharanone B's Potential Interactions

In the landscape of modern drug discovery, the journey from identifying a promising compound to its validation as a therapeutic agent is a meticulous process. This guide provides a comparative analysis of two critical stages in this process: in silico and in vitro validation of protein-ligand binding. While specific experimental data for this compound, a compound with the chemical formula C17H13NO3, is not extensively available in public literature, we will use a case study approach based on established methodologies to illustrate how researchers would typically validate its binding to a hypothetical protein target. This guide is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the complementary nature of computational and experimental validation techniques.

The Synergy of Computational Prediction and Experimental Confirmation

In silico and in vitro validation methods are not mutually exclusive but rather form a powerful synergistic pipeline in drug discovery. In silico approaches, which are computer-based, allow for rapid, large-scale screening of compound libraries against protein targets at a relatively low cost. These methods predict binding affinities and modes, helping to prioritize candidates for further experimental testing. In vitro validation, conducted in a controlled laboratory environment outside of a living organism, provides concrete experimental evidence of these interactions, quantifying binding kinetics and affinity with high precision.

In Silico Validation: The Computational Microscope

Computational methods provide a "molecular microscope" to visualize and predict how a small molecule like this compound might interact with a protein target.

Molecular Docking

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. The output is a docking score, often expressed in kcal/mol, which estimates the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: A 3D model of this compound is generated and energy-minimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to fit the ligand into the protein's binding site. The program explores various conformations and orientations of the ligand, calculating the binding energy for each pose.

  • Analysis: The results are analyzed to identify the most favorable binding pose and the corresponding binding energy. Interactions like hydrogen bonds and hydrophobic contacts are examined.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The best-docked complex from molecular docking is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Simulation: A physics-based simulation is run for a specific duration (e.g., 100 nanoseconds), calculating the movements of all atoms in the system.

  • Analysis: The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.

In Vitro Validation: The Experimental Proof

Following promising in silico results, in vitro assays are essential to confirm and quantify the predicted binding interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: The target protein is immobilized on a sensor chip.

  • Binding: A solution containing this compound at various concentrations is flowed over the sensor surface.

  • Detection: The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU).

  • Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration: Small aliquots of this compound are injected into the protein solution.

  • Measurement: The heat released or absorbed during the binding event is measured.

  • Analysis: The data are fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Data Presentation: A Comparative Overview

To facilitate a direct comparison, the quantitative data from both in silico and in vitro methods are summarized below. The values presented are hypothetical for the interaction of this compound with a target protein.

Parameter In Silico Method Result In Vitro Method Result
Binding Affinity Molecular Docking-8.5 kcal/molSurface Plasmon Resonance (SPR)KD = 1.2 µM
Isothermal Titration Calorimetry (ITC)KD = 1.5 µM
Binding Kinetics --Surface Plasmon Resonance (SPR)ka = 2.5 x 10^4 M⁻¹s⁻¹kd = 3.0 x 10⁻² s⁻¹
Thermodynamics --Isothermal Titration Calorimetry (ITC)ΔH = -12.5 kcal/molΔS = -15.2 cal/mol·deg
Complex Stability Molecular DynamicsStable over 100 ns--

Visualization of Workflows and Pathways

To further clarify the processes and relationships, the following diagrams are provided.

in_silico_workflow cluster_insilico In Silico Validation Workflow protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking md_sim MD Simulation docking->md_sim analysis Binding Prediction md_sim->analysis

Caption: Workflow for in silico validation of ligand binding.

in_vitro_workflow cluster_invitro In Vitro Validation Workflow protein_purification Protein Purification spr SPR Analysis protein_purification->spr itc ITC Analysis protein_purification->itc ligand_synthesis Ligand Synthesis ligand_synthesis->spr ligand_synthesis->itc confirmation Binding Confirmation spr->confirmation itc->confirmation

Caption: Workflow for in vitro validation of ligand binding.

comparison_logic in_silico In Silico Prediction (Hypothesis Generation) correlation Correlation Analysis in_silico->correlation in_vitro In Vitro Experimentation (Hypothesis Testing) in_vitro->correlation validation Validated Hit correlation->validation Positive no_correlation No Correlation (Model Refinement) correlation->no_correlation Negative

Caption: Logical relationship between in silico and in vitro validation.

Conclusion

The validation of a small molecule's binding to its protein target is a cornerstone of drug discovery. As illustrated through the hypothetical case of this compound, in silico methods serve as a crucial first step for generating hypotheses and prioritizing compounds, while in vitro techniques provide the indispensable experimental evidence to confirm and precisely characterize these interactions. A robust drug discovery program leverages the strengths of both approaches, creating an iterative cycle of prediction, testing, and refinement to identify and advance promising therapeutic candidates.

Independent Verification of Cepharanone B's Putative Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the apoptotic and cell cycle arrest mechanisms induced by Cepharanone B and its analogues, benchmarked against alternative cancer therapeutics.

This guide provides a comprehensive overview of the proposed mechanism of action for this compound, primarily through the lens of its well-studied analogue, Cepharanthine (CEP). Due to the limited direct research on this compound, this document leverages the extensive data available for Cepharanthine to infer and present a putative mechanistic framework. We will delve into the signaling pathways implicated in its anti-cancer effects, present comparative data with other therapeutic agents, and provide detailed experimental protocols for key validation assays.

Unraveling the Anti-Cancer Mechanism of this compound Analogues

Cepharanthine, a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated significant anti-tumor effects across various cancer cell lines.[1][2] The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] These processes are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

Cepharanthine has been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This is characterized by the activation of a cascade of caspases, which are the primary executioners of apoptosis.

  • Caspase Activation: Studies have demonstrated that Cepharanthine treatment leads to the upregulation of initiator caspases-8 and -9, as well as effector caspases-3 and -6 in human leukemia Jurkat T cells.[3] The activation of caspase-3 has also been observed in myeloma cells.[1]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is crucial for regulating the intrinsic apoptotic pathway. While Cepharanthine upregulates the pro-apoptotic protein Bax, it has also been paradoxically observed to increase the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 in certain contexts.[3]

  • Induction of Oxidative Stress: Cepharanthine can induce the production of reactive oxygen species (ROS), which in turn triggers apoptosis.[1][4] This is supported by the finding that a free radical scavenger, Tiron, can effectively block Cepharanthine-induced apoptosis in myeloma cells.[1]

  • NF-κB Inactivation: Cepharanthine has been shown to inhibit the nuclear translocation of NF-κB, a transcription factor that promotes cell survival by upregulating anti-apoptotic genes.[3][5] This inactivation of NF-κB contributes to the pro-apoptotic effects of the compound.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, Cepharanthine can halt the proliferation of cancer cells by arresting the cell cycle.

  • S Phase Arrest: In Jurkat T cells, Cepharanthine treatment leads to cell cycle arrest at the S phase.[3] This is accompanied by an increase in the levels of cyclin A2 and cyclin B1, and a decrease in cyclin D1.[3]

  • Induction of CDK Inhibitors: In myeloma cells, Cepharanthine has been shown to inhibit cell growth by inducing cyclin-dependent kinase (CDK) inhibitors.[1]

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by Cepharanthine is a result of its influence on multiple interconnected signaling pathways.

  • MAPK Pathway: Cepharanthine treatment has been associated with the increased phosphorylation of JNK and p38, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] The activation of JNK can further promote apoptosis.[4]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. Cepharanthine appears to modify this pathway, although the exact mechanism may be complex and cell-type dependent.[3] In some instances, it has been observed to downregulate p-PI3K and mTOR independently of Akt.[3]

Comparative Analysis with Alternative Therapeutics

To provide a broader context for the potential utility of this compound, it is essential to compare its mechanism of action with other established and emerging cancer therapeutics.

Therapeutic AgentPrimary Mechanism of ActionKey Signaling Pathways Targeted
Cepharanthine (this compound analogue) Induction of apoptosis and cell cycle arrest.[1][3]Caspase cascade, MAPK, PI3K/Akt/mTOR, NF-κB.[3][5]
Doxorubicin DNA intercalation and inhibition of topoisomerase II.DNA damage response pathways.
Paclitaxel Stabilization of microtubules, leading to mitotic arrest.Microtubule dynamics, spindle assembly checkpoint.
Imatinib Inhibition of specific tyrosine kinases (e.g., Bcr-Abl).Bcr-Abl signaling pathway.
Pembrolizumab Immune checkpoint inhibition (anti-PD-1 antibody).PD-1/PD-L1 signaling pathway.

Experimental Protocols for Mechanistic Verification

The following are generalized protocols for key experiments used to investigate the mechanism of action of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

  • Treat cancer cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Purpose: To detect the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, phosphorylated kinases) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanistic Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

CepharanoneB_Mechanism cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound ROS Production ROS Production This compound->ROS Production MAPK Pathway\n(JNK, p38) MAPK Pathway (JNK, p38) This compound->MAPK Pathway\n(JNK, p38) PI3K/Akt/mTOR\nInhibition PI3K/Akt/mTOR Inhibition This compound->PI3K/Akt/mTOR\nInhibition NF-κB\nInhibition NF-κB Inhibition This compound->NF-κB\nInhibition Caspase Activation\n(Caspase-8, -9, -3, -6) Caspase Activation (Caspase-8, -9, -3, -6) ROS Production->Caspase Activation\n(Caspase-8, -9, -3, -6) MAPK Pathway\n(JNK, p38)->Caspase Activation\n(Caspase-8, -9, -3, -6) Cell Cycle Arrest\n(S Phase) Cell Cycle Arrest (S Phase) PI3K/Akt/mTOR\nInhibition->Cell Cycle Arrest\n(S Phase) Apoptosis Apoptosis NF-κB\nInhibition->Apoptosis Caspase Activation\n(Caspase-8, -9, -3, -6)->Apoptosis Bcl-2 Family\nModulation Bcl-2 Family Modulation Bcl-2 Family\nModulation->Apoptosis Cell Cycle Arrest\n(S Phase)->Apoptosis

Caption: Putative mechanism of action for this compound.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with\nthis compound Treatment with This compound Cancer Cell Culture->Treatment with\nthis compound Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Treatment with\nthis compound->Cell Viability\n(MTT Assay) Apoptosis Analysis\n(Flow Cytometry) Apoptosis Analysis (Flow Cytometry) Treatment with\nthis compound->Apoptosis Analysis\n(Flow Cytometry) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Treatment with\nthis compound->Protein Expression\n(Western Blot) Data Analysis\nand Interpretation Data Analysis and Interpretation Cell Viability\n(MTT Assay)->Data Analysis\nand Interpretation Apoptosis Analysis\n(Flow Cytometry)->Data Analysis\nand Interpretation Protein Expression\n(Western Blot)->Data Analysis\nand Interpretation

Caption: Workflow for mechanistic verification.

References

Safety Operating Guide

Navigating the Disposal of Cepharanone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At all times, laboratory personnel must consult and adhere to their institution's Environmental Health & Safety (EHS) guidelines, as these will provide specific instructions and requirements for waste handling and disposal at their location.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is essential to handle Cepharanone B with appropriate personal protective equipment (PPE). While specific hazards are not detailed, general prudence for handling any research chemical of unknown toxicity should be observed.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as chemical waste.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.

Step-by-Step Disposal Procedures

The proper disposal of this compound, like any laboratory chemical, begins with waste characterization and segregation. The following steps provide a general guideline for its disposal.

  • Waste Characterization: Determine the physical state of the waste (solid or liquid). If it is a solution, identify all solvents and other components.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated hazardous waste container.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. The container must have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." If it is in a solution, list all components and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is recommended.

  • Arrange for Pickup: Once the container is full, or as per your institution's policy, arrange for a hazardous waste pickup with your EHS department.

Disposal of Contaminated Materials

Any materials that come into contact with this compound should be considered contaminated and disposed of as hazardous waste. This includes:

  • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposable labware should be collected in a designated solid chemical waste container. This is often a lined pail or a labeled plastic bag.

  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste. If institutional policy allows for the disposal of empty containers in regular trash, they must first be thoroughly triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected as hazardous waste. All labels on the container must be defaced or removed before disposal.[2][3]

Quantitative Data Summary

Specific quantitative data regarding the toxicity or environmental hazards of this compound is not available in the provided search results. Therefore, a precautionary approach to its disposal is necessary. The following table summarizes general guidelines for laboratory chemical waste.

Waste TypeRecommended ContainerKey Disposal Considerations
Solid this compound Labeled, sealed, chemically compatible containerCollect in a designated solid chemical waste stream.
This compound in Solution Labeled, sealed, chemically compatible containerDo not dispose of down the drain. Identify all solvent components on the waste label.
Contaminated Labware (gloves, tips, etc.) Labeled plastic bag or lined pail for solid wasteSegregate from non-hazardous waste.
Empty this compound Containers Treat as hazardous waste or triple-rinseThe first rinsate must be collected as hazardous waste. Deface all labels before disposing of the rinsed container.[2][3]

Experimental Workflow for Chemical Waste Disposal

The decision-making process for the proper segregation and disposal of laboratory chemical waste can be visualized as follows:

G start Begin Waste Disposal characterize Characterize Waste (Solid, Liquid, Gas, Other Components) start->characterize is_solid Is the waste primarily solid this compound or contaminated labware? characterize->is_solid solid_waste Dispose in Solid Chemical Waste Container is_solid->solid_waste Yes is_liquid Is the waste a This compound solution? is_solid->is_liquid No contact_ehs Contact EHS for Waste Pickup solid_waste->contact_ehs liquid_waste Dispose in Liquid Chemical Waste Container is_liquid->liquid_waste Yes empty_container Is it an empty This compound container? is_liquid->empty_container No liquid_waste->contact_ehs rinse Triple-rinse container. Collect first rinsate as hazardous waste. empty_container->rinse Yes unusual For unusual waste forms, consult EHS directly. empty_container->unusual No dispose_container Deface label and dispose of rinsed container per institutional policy. rinse->dispose_container unusual->contact_ehs

References

Navigating the Safe Handling of Cepharanone B: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Cepharanone B, a stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal procedures. By offering clear, procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Understanding the Risks: Hazard Identification

This compound is a compound that necessitates careful handling due to its potential health risks. Based on available safety data, it is classified with the following hazards:

  • Germ cell mutagenicity: Suspected of causing genetic defects.

  • Reproductive toxicity: Suspected of damaging fertility or the unborn child.

  • Specific target organ toxicity (repeated exposure): Causes damage to organs (Stomach, intestinal tract, Kidney, Bladder) through prolonged or repeated exposure.

  • Aquatic hazard: Harmful to aquatic life with long-lasting effects.

Given these classifications, the use of appropriate personal protective equipment and adherence to strict handling and disposal protocols are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The selection of PPE is critical for mitigating the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
General Handling and Weighing (Solid Form) Primary: - Nitrile rubber gloves (minimum 0.11 mm thickness)- Safety glasses with side shields or chemical safety goggles- Laboratory coatSecondary (if dust generation is possible): - Half-mask respirator with a P2 filter
Solution Preparation and Transfers Primary: - Nitrile rubber gloves (minimum 0.11 mm thickness)- Chemical safety goggles- Face shield (in addition to goggles)- Chemical-resistant laboratory coat or apronSecondary (if splashes are likely): - Chemical-resistant suit
Equipment Cleaning and Decontamination - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical safety goggles and face shield- Chemical-resistant apron worn over a laboratory coat
Spill Cleanup - Level C protective equipment: - Full-face or half-mask air-purifying respirator (NIOSH approved) - Hooded chemical-resistant clothing (e.g., disposable coveralls) - Outer and inner chemical-resistant gloves - Chemical-resistant boots or boot covers

Note: Always inspect gloves for any signs of degradation or puncture before use. Do not use leather or cotton gloves as they can absorb the chemical.

Experimental Protocols for Safe Handling

Adherence to standardized operating procedures is crucial for minimizing the risk of exposure to this compound.

Engineering Controls
  • Ventilation: All work with this compound, especially handling of the solid form and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

Standard Operating Procedure for Handling this compound
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated work area.

  • Handling:

    • When handling the solid form, use tools (e.g., spatulas, weigh boats) to avoid direct contact.

    • When preparing solutions, add this compound slowly to the solvent to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • After completing the work, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.
Liquid this compound Waste (Solutions) - Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted.
Contaminated Labware (e.g., pipette tips, vials) - Place in a designated, labeled hazardous waste container. Sharps must be placed in a puncture-resistant sharps container.
Contaminated PPE (e.g., gloves, disposable lab coats) - Collect in a labeled hazardous waste bag or container immediately after use.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Store waste containers in a designated, secure secondary containment area away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound down the drain or in the regular trash.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate key safety workflows.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect PPE Inspect PPE Wash Hands Wash Hands Lab Coat Lab Coat Wash Hands->Lab Coat Gloves Gloves Lab Coat->Gloves Safety Goggles Safety Goggles Gloves->Safety Goggles Face Shield (if needed) Face Shield (if needed) Safety Goggles->Face Shield (if needed) Respirator (if needed) Respirator (if needed) Face Shield (if needed)->Respirator (if needed)

PPE Donning Sequence for this compound Handling.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify Supervisor & EHS Notify Supervisor & EHS Evacuate Area->Notify Supervisor & EHS Don Spill Response PPE Don Spill Response PPE Notify Supervisor & EHS->Don Spill Response PPE Contain Spill Contain Spill Don Spill Response PPE->Contain Spill Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Collect Waste Collect Waste Neutralize/Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Emergency Spill Response Workflow for this compound.

Waste_Disposal_Stream cluster_lab Laboratory Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Container Licensed Disposal Facility Licensed Disposal Facility Labeled Hazardous Waste Container->Licensed Disposal Facility

Waste Disposal Stream for this compound.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can significantly mitigate the risks associated with this compound, ensuring the well-being of all personnel and maintaining a safe and compliant research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.